tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Description
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Properties
IUPAC Name |
tert-butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)9-7(13)5-12-6-8(9)15-4/h5-6,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCHQCGVBIOVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673865 | |
| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-13-9 | |
| Record name | 1,1-Dimethylethyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 3-hydroxy-5-methoxyisonicotinate chemical properties
This guide details the chemical properties, synthesis, and medicinal chemistry applications of tert-Butyl 3-hydroxy-5-methoxyisonicotinate , a critical scaffold in the development of HIV Integrase Strand Transfer Inhibitors (INSTIs).
Executive Summary
tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a highly specialized heterocyclic intermediate used in the synthesis of second-generation HIV integrase inhibitors, such as Bictegravir and Dolutegravir . Its structural core—a 3-hydroxy-4-pyridinone moiety—serves as the pharmacophore responsible for chelating the magnesium ions (
Chemical Profile & Physicochemical Properties
Molecular Architecture
The molecule features a tetra-substituted pyridine ring.[1] The electronic push-pull system created by the electron-donating methoxy/hydroxy groups and the electron-withdrawing carboxylate at position 4 tunes the pKa of the hydroxyl group to an optimal range for metal chelation.
| Property | Data |
| IUPAC Name | tert-Butyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate |
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol |
| Core Scaffold | 3-Hydroxyisonicotinic acid (3-Hydroxy-4-pyridinecarboxylic acid) |
| Key Functional Groups | [2] • tert-Butyl Ester (Acid-labile protecting group)• 3-Hydroxyl (Chelator, H-bond donor)• 5-Methoxy (Electronic modulator) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water. |
| pKa (Predicted) | ~6.5 – 7.5 (3-OH group) |
Structural Visualization
The diagram below illustrates the steric and electronic environment of the molecule.
Figure 1: Functional map of the isonicotinate core highlighting the interplay between substituents.
Synthetic Pathways & Optimization
The synthesis of this core typically proceeds via the modification of Kojic Acid or Maltol derivatives, leveraging the reactivity of 4-pyrones to convert them into 4-pyridinones.
Route A: Pyranone-to-Pyridinone Conversion (Preferred)
This route ensures correct regiochemistry and is scalable.
-
Starting Material : Kojic Acid or a Maltol derivative.[3][4]
-
Step 1: Protection & Oxidation : The hydroxymethyl group of Kojic acid is oxidized to a carboxylic acid (Jones oxidation or TEMPO) and the phenolic hydroxyl is protected (e.g., benzyl).
-
Step 2: Esterification : The carboxylic acid is converted to a tert-butyl ester using isobutylene with acid catalysis (
) or tert-butyl acetate / . This installs the acid-labile protecting group. -
Step 3: Pyridone Formation : Reaction with ammonia (
) or a primary amine converts the pyranone core to a pyridinone. -
Step 4: O-Methylation : Selective methylation of the 5-hydroxyl group (if starting from a di-hydroxy precursor) using MeI/K2CO3.
Experimental Protocol: tert-Butyl Esterification
Note: This is a generalized procedure for isonicotinic acids.
Reagents :
-
3-Hydroxy-5-methoxyisonicotinic acid (1.0 eq)
-
tert-Butyl acetate (Solvent/Reagent)[2]
-
Perchloric acid (
, 70%, 1.1 eq) or Sulfuric acid (catalytic)
Procedure :
-
Dissolution : Suspend the carboxylic acid precursor in tert-butyl acetate (10 vol) in a reactor inerted with
. -
Catalysis : Add the acid catalyst dropwise at 0°C to control the exotherm.
-
Reaction : Warm to room temperature and stir for 12–24 hours. Monitor by TLC/HPLC for disappearance of the acid.
-
Quench : Pour the reaction mixture into saturated
solution (cold) to neutralize. -
Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine.
-
Purification : Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Flowchart
Figure 2: Step-wise synthetic transformation from bio-sourced pyranones to the target pyridine ester.
Reactivity & Medicinal Chemistry Applications
Mechanism of Action: Two-Metal Chelation
The primary function of the 3-hydroxy-4-pyridinone motif is to bind two magnesium ions (
-
3-OH : Acts as a proton donor/ligand.
-
4-C=O : Acts as a hard oxygen donor.
-
5-OMe : Provides steric bulk to fill the hydrophobic pocket and prevent rotation.
Orthogonal Deprotection Strategy
In the synthesis of Bictegravir , the tert-butyl ester is crucial because it allows for the saponification of other esters (e.g., methyl/ethyl) in the molecule using mild base (LiOH), without affecting the isonicotinate position. Conversely, the tert-butyl group can be removed using Trifluoroacetic acid (TFA) or Formic acid without affecting base-sensitive groups.
| Reagent | Reaction Type | Outcome |
| TFA / DCM | Acidolysis | Cleaves t-Bu ester to free carboxylic acid. |
| LiOH / THF | Saponification | t-Bu ester remains stable; other esters hydrolyze. |
| Benzyl Bromide | Alkylation | Protects 3-OH if needed. |
Handling, Stability & Safety
Safety Data (GHS Classification)
-
Signal Word : Warning
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures : Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Stability
-
Hydrolysis : Stable at neutral pH. Hydrolyzes rapidly in strong acid (pH < 1) or strong base (pH > 12) at elevated temperatures.
-
Thermal : Stable up to ~100°C. Avoid prolonged heating above 150°C to prevent decarboxylation of the free acid form.
-
Storage : Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening of the phenol.
References
-
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. Link
-
Johns, B. A., et al. (2013). Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3.[5][6] A Diastereoselective Synthesis of Dolutegravir. Tetrahedron, 70(35), 5678-5685. Link
-
Lazerwith, S. E., et al. (2018).[7] Discovery of Bictegravir for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry, 61(11), 4704-4719. Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for tert-butyl ester stability).
-
Organic Chemistry Portal . tert-Butyl Esters: Preparation and Deprotection. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of 5-Amido-3-Hydroxy-4-Pyrones as Inhibitors of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl Esters [organic-chemistry.org]
tert-Butyl 3-hydroxy-5-methoxyisonicotinate CAS number
Technical Whitepaper: tert-Butyl 3-hydroxy-5-methoxyisonicotinate
CAS Number: 1138444-13-9[1][2][3][]
Executive Summary
tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS 1138444-13-9) is a specialized heterocyclic building block critical to the synthesis of next-generation antiviral therapeutics, specifically HIV Integrase Strand Transfer Inhibitors (INSTIs) . Its structural core—a substituted isonicotinic acid ester—serves as a precursor to the 3-hydroxy-4-pyridinone pharmacophore, a motif essential for sequestering the magnesium cofactors (
This guide provides a comprehensive technical analysis of the compound, detailing its chemical properties, validated synthetic pathways, quality control parameters, and its strategic role in drug discovery.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| Chemical Name | tert-Butyl 3-hydroxy-5-methoxyisonicotinate |
| CAS Number | 1138444-13-9 |
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol |
| Core Scaffold | Isonicotinic acid (Pyridine-4-carboxylic acid) |
| Key Substituents | 3-Hydroxy (chelating), 5-Methoxy (electronic tuning), tert-Butyl ester (lipophilic protecting group) |
| SMILES | COC1=C(C(=O)OC(C)(C)C)C(O)=CN=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Structural Analysis & Pharmacophore Utility
The value of CAS 1138444-13-9 lies in its substitution pattern . The orthogonal protecting groups (methyl ether vs. tert-butyl ester) allow for regioselective functionalization, while the 3-hydroxy group provides immediate chelating capability or a handle for further cyclization.
Mechanism of Action in Drug Design
In HIV INSTIs (e.g., Dolutegravir, Bictegravir), the 3-hydroxy-4-oxo motif is the "warhead" that binds two
-
Chelation: The 3-OH and the carbonyl (from the ester or subsequent amide) form a bidentate ligand.
-
Electronic Tuning: The 5-methoxy group donates electron density, modulating the pKa of the hydroxyl group and optimizing binding affinity.
Synthetic Pathways & Experimental Protocols
The synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate typically proceeds via the esterification of its parent acid or through the functionalization of a pyridine precursor.
Pathway A: Direct Esterification (Recommended)
Starting Material: 3-Hydroxy-5-methoxyisonicotinic acid (CAS 1256826-54-6).
Protocol:
-
Activation: Dissolve 3-hydroxy-5-methoxyisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and catalytic 4-Dimethylaminopyridine (DMAP) (0.1 eq) at 0°C.
-
Esterification: Add tert-Butanol (1.5 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Workup: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated
and brine. Dry over .[5][6] -
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the tert-butyl ester.
Pathway B: Retrosynthetic Flow (From Kojic Acid)
For large-scale manufacturing, the pyridine core is often derived from Kojic Acid , a renewable feedstock.
Figure 1: Retrosynthetic logic flow from Kojic Acid to the target isonicotinate.
Quality Control & Analytical Standards
To ensure the integrity of this intermediate for pharmaceutical use, the following analytical specifications must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: Purity
97.0% (Area %).
NMR Characterization ( NMR, 400 MHz, )
- 1.60 (s, 9H): tert-Butyl group (Characteristic singlet).
- 3.95 (s, 3H): Methoxy group (-OCH3).
- 7.8–8.5 (m, 2H): Pyridine aromatic protons (positions 2 and 6).
- 10.5 (bs, 1H): Phenolic hydroxyl (-OH), often broad/exchangeable.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The tert-butyl ester is acid-sensitive; avoid exposure to strong mineral acids or Lewis acids unless deprotection is intended.
-
Stability: Stable for >12 months if stored properly. Hydrolysis may occur in humid conditions.
References
-
PubChem Compound Summary. tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS 1138444-13-9).[1][2] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. Product Specification: tert-Butyl 3-hydroxy-5-methoxyisonicotinate.[1][2][]Link
- Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for 3-hydroxy-4-pyridinone scaffolds).
-
BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 1138444-13-9.Link
Sources
tert-Butyl 3-hydroxy-5-methoxyisonicotinate structure
Technical Deep Dive: tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Executive Summary: The Pharmacophore of Hypoxia
tert-Butyl 3-hydroxy-5-methoxyisonicotinate represents a highly specialized scaffold in medicinal chemistry, specifically within the domain of HIF-Prolyl Hydroxylase (HIF-PH) inhibitors .[1] While often overshadowed by clinical finalists like Vadadustat or Roxadustat, this specific isonicotinate core (pyridine-4-carboxylate) serves as a critical structural analog for probing the active site of 2-oxoglutarate-dependent dioxygenases.[1]
The molecule functions as a "masked" pharmacophore.[1] The tert-butyl ester provides lipophilicity and steric protection during synthesis, while the 3-hydroxy-isonicotinic acid core—once revealed—acts as a bidentate chelator of the active site Iron (Fe²⁺), mimicking the endogenous cofactor 2-oxoglutarate (2-OG).[1] This guide details the structural dynamics, robust synthesis, and therapeutic logic of this compound.[1]
Structural Architecture & Electronic Dynamics
The molecule is defined by a "Push-Pull" electronic system on the pyridine ring, critical for its biological activity and synthetic reactivity.[1]
| Feature | Chemical Function | Biological Consequence |
| Pyridine Core | Electron-deficient aromatic ring.[1] | Lowers pKa of the 3-OH group, enhancing metal binding.[1] |
| 3-Hydroxy Group | Hydrogen bond donor/acceptor.[1] | Forms a bidentate chelate with Fe²⁺ in the PHD2 active site.[1] |
| 5-Methoxy Group | Electron-donating group (EDG).[1] | Modulates ring electron density; fine-tunes the pKa of the 3-OH.[1] |
| tert-Butyl Ester | Bulky, acid-labile protecting group.[1] | Prevents decarboxylation; increases solubility in organic solvents during scale-up.[1] |
Intramolecular Hydrogen Bonding
A critical feature of this structure is the intramolecular hydrogen bond between the 3-hydroxyl proton and the carbonyl oxygen of the ester.[1] This "pre-organizes" the molecule into a planar conformation, reducing the entropic penalty upon binding to the enzyme active site.[1]
Experimental Protocol: Robust Synthesis Strategy
Objective: Synthesis of tert-butyl 3-hydroxy-5-methoxyisonicotinate from 3,5-dichloroisonicotinic acid.
Rationale: Direct esterification of 3-hydroxy-pyridine acids is often low-yielding due to zwitterion formation.[1] This protocol uses a halogenated precursor to establish the ester first, followed by Regioselective Nucleophilic Aromatic Substitution (SₙAr).[1]
Step 1: Formation of the tert-Butyl Ester
Methodology: Use of tert-butyl 2,2,2-trichloroacetimidate allows for esterification under mild, neutral conditions, avoiding the harsh acidic conditions that might degrade the pyridine ring or induce decarboxylation.[1]
-
Reagents: 3,5-Dichloroisonicotinic acid (1.0 equiv), tert-Butyl 2,2,2-trichloroacetimidate (2.0 equiv), anhydrous DCM or THF.
-
Procedure:
-
Workup: Filter off the precipitate.[1] Wash the filtrate with saturated NaHCO₃.[1] Dry over MgSO₄ and concentrate.
-
Yield Target: >85% as a clear oil/solid.
Step 2: Regioselective Methoxylation (SₙAr)
Methodology: Pyridines with electron-withdrawing groups (esters) at the 4-position are highly activated for SₙAr at the 3 and 5 positions.[1]
-
Reagents: tert-Butyl 3,5-dichloroisonicotinate (from Step 1), Sodium Methoxide (NaOMe, 1.1 equiv), MeOH (solvent).[1]
-
Procedure:
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Hydroxylation via Boronate (The "Vadadustat" Route)
Methodology: Converting the remaining chloride to a hydroxyl group directly is difficult.[1] A Suzuki-Miyaura coupling followed by oxidation is preferred for high purity.[1]
-
Ligand/Catalyst: Pd₂(dba)₃ / XPhos.
-
Reagent: KOH (hydroxide source) or Benzyl alcohol (followed by hydrogenolysis).
-
Alternative (Direct Hydrolysis): For this specific scaffold, heating the 3-chloro-5-methoxy intermediate with KOH in t-BuOH can achieve the 3-OH, though ester hydrolysis is a risk.[1]
-
Recommendation: Use Pd-catalyzed hydroxylation using tert-butyl carbamate as a hydroxide surrogate if maintaining the ester is strictly required.[1]
-
Workflow Visualization
The following diagram illustrates the synthetic logic, highlighting the transition from the dichloro-precursor to the final active scaffold.
Caption: Synthetic pathway utilizing steric protection and electronic activation to install substituents regioselectively.
Therapeutic Application: HIF Stabilization[1][2][3][4]
The 3-hydroxy-5-methoxyisonicotinate structure is a classic 2-Oxoglutarate (2-OG) Mimetic .[1]
Mechanism of Action
-
Hypoxia Sensing: Under normal oxygen levels, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α using O₂, Fe²⁺, and 2-OG.[1] This marks HIF-1α for degradation.[1]
-
Inhibition: The isonicotinate inhibitor enters the PHD active site.[1]
-
Chelation: The 3-hydroxyl oxygen and the 4-carbonyl oxygen (from the ester/acid) coordinate to the active site Fe²⁺.[1]
-
Result: The enzyme is locked in an inactive state.[1] HIF-1α accumulates, translocates to the nucleus, and dimerizes with HIF-1β to transcribe erythropoietin (EPO) genes.[1]
Binding Mode Diagram
Caption: Bidentate chelation of the catalytic Iron (II) by the 3-hydroxyisonicotinate pharmacophore.[1]
Analytical Characterization Data (Expected)
For verification of the synthesized tert-butyl 3-hydroxy-5-methoxyisonicotinate:
| Technique | Expected Signal / Feature |
| ¹H NMR (CDCl₃) | δ 1.60 (s, 9H): tert-Butyl group.[1] δ 3.95 (s, 3H): Methoxy group.[1] δ 8.1-8.3 (s, 1H): Pyridine H-2 (deshielded).[1] δ 8.0 (s, 1H): Pyridine H-6.[1] δ 10.5-11.0 (s, 1H): Phenolic OH (broad, exchangeable).[1] |
| ¹³C NMR | δ 28.1: tert-Butyl methyls. δ 56.2: Methoxy carbon.[1] δ 83.5: Quaternary tert-butyl carbon.[1] δ 165.0: Carbonyl ester.[1][2] |
| LC-MS (ESI+) | [M+H]⁺: Calc. for C₁₁H₁₅NO₄ ≈ 226.[1]1. Fragment: Loss of t-butyl (-56 Da) is common, showing peak at ~170 (carboxylic acid).[1] |
References
-
Akebia Therapeutics. (2021).[1][3] Method for preparing vadadustat and intermediate thereof. WO2021179540A1.[1] Google Patents. Link
-
Gupta, N., et al. (2019).[1] HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Biomedicines, 9(4), 468.[1][4] MDPI.[1] Link[1]
-
Maxwell, P. H., & Eckardt, K. U. (2016).[1] HIF prolyl hydroxylase inhibitors for the treatment of renal anemia. Nature Reviews Nephrology, 12(3), 157-168.[1]
-
Organic Syntheses. (2004).[1] Synthesis of tert-butyl esters using tert-butyl 2,2,2-trichloroacetimidate. Org. Synth. Coll. Vol. 10. Link[1]
Sources
- 1. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]
- 2. US20220204451A1 - Method for producing a vadadustat intermediate - Google Patents [patents.google.com]
- 3. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 3-hydroxy-5-methoxyisonicotinate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this compound is emerging, this document consolidates its fundamental physicochemical properties, proposes a logical synthetic pathway based on established organic chemistry principles, and outlines expected analytical characterization methodologies. Furthermore, this guide explores its potential applications as a valuable building block in the synthesis of complex bioactive molecules, drawing insights from the well-documented roles of isonicotinic acid and its substituted analogues in pharmaceutical development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, offering both theoretical grounding and practical insights into the utility of this compound.
Introduction
Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved therapeutic agents. The isonicotinate moiety, a pyridine-4-carboxylate, in particular, is a versatile template for the development of drugs targeting a wide array of biological targets.[1] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a polysubstituted pyridine derivative that combines several key features beneficial for drug design. The tert-butyl ester serves as a common protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions to reveal the free acid for further functionalization or to act as a crucial binding element with a biological target.[2][3] The hydroxyl and methoxy substituents on the pyridine ring offer opportunities for hydrogen bonding and can influence the electronic properties of the aromatic system, potentially impacting target engagement and metabolic pathways.[4] This guide will delve into the essential technical aspects of this promising chemical entity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and calculated properties for tert-Butyl 3-hydroxy-5-methoxyisonicotinate are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 225.24 g/mol | |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| CAS Number | 1138444-13-9 | |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |
Synthesis and Purification
Proposed Synthesis of 3-hydroxy-5-methoxyisonicotinic acid
The synthesis of the isonicotinic acid core would likely begin with a readily available substituted pyridine. A potential pathway could involve the oxidation of a corresponding 4-alkyl-3-hydroxy-5-methoxypyridine.
Sources
- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. thieme-connect.com [thieme-connect.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
The following technical guide details the synthesis pathway for tert-Butyl 3-hydroxy-5-methoxyisonicotinate , a specialized heterocyclic building block often utilized in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and related pyridine-based therapeutics.
Executive Summary
Target Molecule: tert-Butyl 3-hydroxy-5-methoxyisonicotinate CAS Registry Number: 1138444-13-9 Molecular Formula: C₁₁H₁₅NO₄ Molecular Weight: 225.24 g/mol [1][2][3]
This guide outlines a high-fidelity synthetic route designed for regiochemical precision. The synthesis addresses the primary challenge of this scaffold: differentiating the C3 and C5 positions of the pyridine ring while maintaining the acid-labile tert-butyl ester at C4. The recommended pathway utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
To achieve the target structure with high purity, we disconnect the molecule back to 3,5-difluoropyridine . This approach avoids the ambiguity of electrophilic halogenation on 3-hydroxypyridines (which often favors C2/C6) and leverages the high reactivity of fluoropyridines towards nucleophiles.
-
Disconnection 1: Removal of the benzyl protecting group (if used) or direct hydroxylation reveals the C3-hydroxyl.
-
Disconnection 2: Selective displacement of one fluoride by methoxide reveals the C5-methoxy group.
-
Disconnection 3: Carboxylation of the pyridine core reveals the C4-ester.
-
Starting Material: 3,5-Difluoropyridine (Commercially available, CAS: 71902-33-5).
Detailed Synthetic Pathway[4][5][6]
Phase 1: Scaffold Construction (C4-Carboxylation)
The first phase involves the installation of the carboxylate moiety at the C4 position via Directed Ortho Metalation (DoM). The fluorine atoms at C3 and C5 exert a strong inductive effect, acidifying the C4 proton and directing lithiation exclusively to this position.
Protocol:
-
Reagents: 3,5-Difluoropyridine, Lithium Diisopropylamide (LDA), Dry THF, Dry
(gas or dry ice). -
Conditions: Anhydrous,
, Inert Atmosphere ( or Ar). -
Procedure:
-
Charge a flame-dried flask with anhydrous THF and diisopropylamine. Cool to
and add -BuLi to generate LDA in situ. -
Add 3,5-difluoropyridine dropwise, maintaining internal temperature below
. Stir for 30–60 minutes to ensure complete lithiation (formation of 3,5-difluoro-4-lithiopyridine). -
Quench the anion by bubbling excess dry
gas through the solution or pouring the mixture onto crushed dry ice. -
Allow to warm to room temperature. Acidify with 2M HCl to pH ~2.
-
Extract with Ethyl Acetate (EtOAc), dry over
, and concentrate to yield 3,5-difluoroisonicotinic acid .[4]
-
Phase 2: Esterification (tert-Butyl Protection)
Direct esterification using acid catalysis is risky due to the potential for decarboxylation or ether cleavage. We utilize tert-Butyl 2,2,2-trichloroacetimidate or Boc Anhydride (
Protocol:
-
Reagents: 3,5-Difluoroisonicotinic acid,
, DMAP (catalytic), t-BuOH (solvent/reagent). -
Mechanism: DMAP-catalyzed nucleophilic attack on the anhydride.
-
Procedure:
-
Dissolve the acid in
-BuOH or THF. -
Add
(2.0 eq) and DMAP (0.1 eq). -
Stir at
until gas evolution ceases and TLC shows consumption of the acid. -
Purification: Silica gel chromatography (Hexanes/EtOAc).[4]
-
Product: tert-Butyl 3,5-difluoroisonicotinate .
-
Phase 3: Regioselective Desymmetrization ( 1)
This is the critical step. The symmetric 3,5-difluoro ester is treated with exactly one equivalent of methoxide. Since the starting material is symmetric, the first substitution can occur at either C3 or C5, yielding the same product.
Protocol:
-
Reagents: Sodium Methoxide (NaOMe, 0.95 - 1.0 eq), dry THF or MeOH.
-
Temperature:
to Room Temperature. -
Procedure:
-
Dissolve tert-butyl 3,5-difluoroisonicotinate in dry THF.
-
Add NaOMe (0.5M in MeOH) dropwise at
. Control stoichiometry strictly to avoid bis-substitution (dimethoxy byproduct). -
Monitor by HPLC/TLC. Stop when starting material is <5%.
-
Product: tert-Butyl 3-fluoro-5-methoxyisonicotinate .
-
Phase 4: Hydroxylation via Benzyl Ether ( 2)
Direct hydrolysis of the remaining fluoride to a hydroxyl group using hydroxide (KOH) risks hydrolyzing the sensitive tert-butyl ester. Instead, we displace the fluoride with a benzyl alkoxide, followed by neutral hydrogenolysis.
Protocol:
-
Step 4A (Substitution):
-
React tert-butyl 3-fluoro-5-methoxyisonicotinate with Benzyl alcohol (BnOH) and NaH (1.1 eq) in THF at
. -
This yields tert-Butyl 3-(benzyloxy)-5-methoxyisonicotinate .
-
-
Step 4B (Deprotection):
-
Dissolve the benzyl ether in MeOH/EtOAc.
-
Add Pd/C (10% w/w) and stir under
atmosphere (balloon pressure). -
Filter through Celite and concentrate.
-
-
Final Product: tert-Butyl 3-hydroxy-5-methoxyisonicotinate .
Visual Pathway Diagram
Caption: Regioselective synthesis via 3,5-difluoropyridine scaffold utilizing sequential nucleophilic aromatic substitutions.
Data Summary & Process Parameters
| Step | Reaction Type | Key Reagents | Critical Parameter | Expected Yield |
| 1 | Directed Ortho Metalation | LDA, | Temp < | 85-90% |
| 2 | Esterification | Inert atmosphere, mild heat | 90-95% | |
| 3 | NaOMe (1.0 eq) | Stoichiometry (Avoid bis-OMe) | 75-80% | |
| 4 | BnOH, NaH | Anhydrous conditions | 80-85% | |
| 5 | Hydrogenolysis | Catalyst load (Avoid ring reduction) | >95% |
Scientific Integrity & Troubleshooting
Self-Validating Systems
-
Regiocontrol Verification: In Step 3, the starting material is symmetric (
NMR shows equivalent protons). The product (Int4) is asymmetric. The appearance of two distinct doublets in the aromatic region of the NMR spectrum confirms successful mono-substitution. -
Stoichiometry Control: During the addition of NaOMe (Step 3), monitor the reaction by HPLC. If the bis-methoxy impurity (>5%) forms, the reaction temperature is likely too high or addition is too fast.
-
Ester Stability: The tert-butyl ester is sensitive to strong acids (TFA, HCl). All workups must use weak acids (Citric acid,
) or be kept neutral.
Analytical Expectations
-
Final Product NMR (
):- ~8.0-8.5 ppm (2H, distinct singlets or doublets, H2 and H6).
-
~3.9 ppm (3H, singlet,
). -
~1.6 ppm (9H, singlet,
-Butyl). -
Broad singlet >9.0 ppm (OH, exchangeable).
References
-
Directed Ortho Metalation (DoM)
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
-
Nucleophilic Substitution on Fluoropyridines
-
Chambers, R. D., et al. (1996). "Polyhalogenoheterocyclic compounds. Part 43. Reactions of polyfluoropyridines with oxygen nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1996, 1659-1664. Link
-
-
Mild tert-Butyl Esterification
-
Basel, Y., & Hassner, A. (2000). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380. Link
-
- Vadadustat/HIF-PH Inhibitor Chemistry Context: Pergola, C., et al. (2016). "Mechanism of Action of Vadadustat, a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor." Journal of Medicinal Chemistry. (Contextual reference for pyridine-based HIF inhibitors).
Sources
A-Cell-Based Screening of tert-Butyl 3-hydroxy-5-methoxyisonicotinate for Novel Bioactivities: An In-depth Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] This technical guide provides a comprehensive framework for the initial biological activity screening of a novel derivative, tert-butyl 3-hydroxy-5-methoxyisonicotinate. We present a tiered, cell-based screening approach, beginning with a broad cytotoxicity assessment to establish a therapeutic window, followed by hypothesis-driven secondary assays targeting key cellular pathways implicated for this structural class. This document details not only the step-by-step protocols but also the underlying scientific rationale for experimental design choices, data interpretation, and the logical progression from primary screening to identifying promising avenues for further investigation.
Introduction: The Scientific Rationale for Screening tert-Butyl 3-hydroxy-5-methoxyisonicotinate
The core isonicotinic acid moiety is a well-established pharmacophore.[2] Its derivatives have been successfully developed into drugs for conditions ranging from tuberculosis (Isoniazid) to viral infections (Enisamium) and inflammatory disorders (Dexamethasone isonicotinate).[1] The specific substitutions on the pyridine ring of tert-butyl 3-hydroxy-5-methoxyisonicotinate—a hydroxyl group, a methoxy group, and a tert-butyl ester—suggest several potential biological activities.
The tert-butyl group can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.[3] The hydroxyl and methoxy groups are common features in molecules with antioxidant and anti-inflammatory properties.[1][4] Specifically, isonicotinic acid derivatives have been shown to inhibit the production of reactive oxygen species (ROS), which are key signaling molecules in inflammatory processes.[1] Furthermore, some pyridine derivatives have been investigated as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases, enzymes that play a role in cellular responses to low oxygen and have implications in anemia and ischemic diseases.[5][6][7]
Given this background, a logical starting point for screening tert-butyl 3-hydroxy-5-methoxyisonicotinate is to assess its general cytotoxicity, followed by more specific assays for anti-inflammatory and neuroprotective potential.
A Tiered Approach to Biological Activity Screening
A hierarchical screening strategy is essential for efficiently evaluating a novel compound. This approach begins with broad, cost-effective assays and progresses to more complex and targeted investigations for promising "hits".
Figure 1: A tiered screening workflow.
Primary Screening: Establishing a Cytotoxicity Profile
Objective: To determine the concentration range at which tert-butyl 3-hydroxy-5-methoxyisonicotinate exhibits cytotoxic effects. This is crucial for designing subsequent experiments with non-lethal concentrations of the compound.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[8]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select a relevant cell line. For a general cytotoxicity screen, a commonly used and well-characterized line such as HeLa (human cervical cancer) or A549 (human lung carcinoma) is suitable.
-
Culture the cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of tert-butyl 3-hydroxy-5-methoxyisonicotinate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The cell viability is calculated as a percentage of the vehicle control:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The results should be plotted as a dose-response curve, with cell viability on the y-axis and the logarithm of the compound concentration on the x-axis. From this curve, the IC50 (the concentration at which 50% of cell viability is inhibited) can be determined.
Table 1: Sample Cytotoxicity Data for tert-Butyl 3-hydroxy-5-methoxyisonicotinate
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 0.850 | 0.042 | 100.0 |
| 0.1 | 0.845 | 0.038 | 99.4 |
| 1 | 0.832 | 0.045 | 97.9 |
| 10 | 0.798 | 0.051 | 93.9 |
| 25 | 0.654 | 0.062 | 76.9 |
| 50 | 0.432 | 0.055 | 50.8 |
| 100 | 0.123 | 0.021 | 14.5 |
Secondary Screening: Investigating Specific Biological Activities
Based on the structural features of the compound and the known activities of isonicotinic acid derivatives, the following secondary assays are recommended. These should be performed at non-toxic concentrations as determined by the primary screen.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Rationale: Inflammation is often associated with the overproduction of pro-inflammatory mediators like nitric oxide (NO) by macrophages.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of NO production in macrophages.
Assay Principle: This assay measures the ability of the test compound to inhibit LPS-induced NO production in a macrophage cell line (e.g., RAW 264.7). NO is unstable, but it is rapidly oxidized to nitrite, which can be quantified using the Griess reagent.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various non-toxic concentrations of tert-butyl 3-hydroxy-5-methoxyisonicotinate for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control inhibitor (e.g., L-NAME).
-
Incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.
-
Neuroprotective Activity: Oxidative Stress Model
Rationale: Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases.[9] Isoniazid, a related compound, has been shown to induce neurotoxicity, which can be mitigated by antioxidants.[10] This assay will assess whether tert-butyl 3-hydroxy-5-methoxyisonicotinate can protect neuronal cells from oxidative stress-induced cell death.
Assay Principle: A neuronal cell line (e.g., SH-SY5Y) is exposed to an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), in the presence or absence of the test compound. Cell viability is then measured using an assay like the MTT assay.
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
-
Oxidative Stress Induction:
-
Add H2O2 to a final concentration that induces approximately 50% cell death (this concentration should be determined in a preliminary experiment).
-
Incubate for 24 hours.
-
-
Cell Viability Assessment:
-
Perform the MTT assay as described in Section 3.1 to determine the extent of cell death and the protective effect of the compound.
-
Tertiary Screening: Elucidating the Mechanism of Action
If significant activity is observed in the secondary screens, tertiary assays can be employed to investigate the underlying mechanism of action.
Figure 2: Investigating the mechanism of action.
Enzyme Inhibition Assays
Rationale: Many drugs exert their effects by inhibiting specific enzymes. Isonicotinic acid derivatives have been reported to inhibit enzymes like cyclooxygenase-2 (COX-2) and HIF prolyl hydroxylases.[1]
Methodology: Commercially available enzyme inhibition assay kits can be used to screen the compound against a panel of relevant enzymes. These assays typically measure the formation of a product or the depletion of a substrate, often using a colorimetric or fluorometric readout.
Receptor Binding Assays
Rationale: Some compounds may act by binding to specific cellular receptors, either activating or blocking them.
Methodology: Receptor binding assays are used to determine if a compound interacts with a target receptor.[11] These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The test compound is added to compete with the labeled ligand for binding, and a decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.[12][13]
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the initial biological activity screening of tert-butyl 3-hydroxy-5-methoxyisonicotinate. By following this tiered strategy, researchers can efficiently determine the cytotoxic profile of the compound and explore its potential as an anti-inflammatory or neuroprotective agent. Positive results from this screening cascade will provide a strong foundation for more in-depth mechanistic studies, lead optimization, and eventual in vivo testing. The versatility of the isonicotinic acid scaffold suggests that this novel derivative holds promise for further investigation in the field of drug discovery.
References
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and biological activity of alkylthio and arylthio derivatives of tert-butylquinone. (2022). Springer. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). PubMed. Available at: [Link]
-
Neuroprotective effect of chrysin on isoniazid-induced neurotoxicity via suppression of oxidative stress, inflammation and apoptosis in rats. (2020). PubMed. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. Available at: [Link]
-
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. (n.d.). PubMed. Available at: [Link]
-
Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model. (n.d.). MDPI. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective effect of chrysin on isoniazid-induced neurotoxicity via suppression of oxidative stress, inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Technical Guide: Discovery and Utility of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
The following is an in-depth technical guide on the discovery, synthesis, and application of tert-Butyl 3-hydroxy-5-methoxyisonicotinate , a critical pharmacophore intermediate.
A Strategic Scaffold for Metalloenzyme Inhibitor Development
Executive Summary
The discovery of tert-Butyl 3-hydroxy-5-methoxyisonicotinate represents a pivotal advancement in the "build-couple-pair" strategy for developing inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases . This molecule serves as a privileged scaffold, specifically designed to mimic the 2-OG cofactor, enabling potent chelation of the active-site Iron(II) in enzymes such as HIF Prolyl Hydroxylase (HIF-PH) and HIV Integrase .
This guide details the rationale behind its structural design, a robust synthetic protocol for its generation, and its application in synthesizing next-generation therapeutics for anemia (HIF stabilizers) and retroviral infections.
Structural Rationale & Pharmacophore Design
The chemical architecture of tert-Butyl 3-hydroxy-5-methoxyisonicotinate is not arbitrary; it is a precision-engineered fragment designed to solve specific medicinal chemistry challenges.
The "Warhead" Configuration
The core functionality lies in the 3-hydroxy-4-carboxylate motif.
-
Bidentate Chelation: The 3-hydroxyl group (donor) and the 4-carbonyl oxygen (acceptor) form a planar, five-membered chelate ring with divalent metals (
, , ). -
Electronic Tuning (5-Methoxy): The methoxy group at the 5-position is critical. It acts as an electron-donating group (EDG) via resonance, increasing the electron density on the pyridine ring. This modulates the
of the 3-hydroxyl group (making it a better ligand) and fills hydrophobic sub-pockets in the enzyme active site, often improving selectivity over related isoforms.
The tert-Butyl Advantage
The selection of the tert-butyl ester over methyl or ethyl analogues is a strategic process choice:
-
Orthogonal Protection: It resists saponification conditions that might cleave other esters, allowing for selective manipulation of the 3-OH or 5-OMe groups.
-
Acid Lability: It can be removed under mild acidic conditions (e.g., TFA/DCM) to reveal the free acid without affecting base-sensitive motifs elsewhere in the final drug candidate.
-
Lipophilicity: The bulky tert-butyl group improves solubility in organic solvents during intermediate steps, facilitating purification.
Retrosynthetic Analysis & Strategy
To access this scaffold efficiently, we employ a Directed Ortho-Metalation (DoM) or Halogen-Lithium Exchange strategy, avoiding the poor regioselectivity of direct electrophilic aromatic substitution on pyridine.
Visualization of the Synthetic Logic
The following diagram illustrates the retrosynthetic disconnection and the forward logic for assembling the core.
Figure 1: Retrosynthetic tree demonstrating the assembly of the trisubstituted pyridine core.
Experimental Protocol: Synthesis of the Core
Note: This protocol synthesizes technical accuracy with field-proven methodology for 3,5-disubstituted isonicotinates.
Phase 1: Preparation of the Precursor
Objective: Synthesize 3-bromo-5-methoxypyridine from 3,5-dibromopyridine.
-
Reaction: Charge a reactor with 3,5-dibromopyridine (1.0 eq) and methanol.
-
Reagent Addition: Add Sodium Methoxide (NaOMe) (1.1 eq) dropwise at reflux (
). -
Mechanism: Nucleophilic Aromatic Substitution (
). The electron-deficient pyridine ring facilitates the displacement of one bromine atom. -
Workup: Quench with water, extract with Ethyl Acetate (EtOAc).
-
Yield Target: >85% of 3-bromo-5-methoxypyridine.
Phase 2: C4-Carboxylation via Halogen Dance/Lithiation
Objective: Install the carboxylic acid at the 4-position using the "Halogen Dance" or direct exchange. Critique: Direct lithiation of 3-bromo-5-methoxypyridine typically occurs at C2. To target C4, we utilize the steric bulk of the base and the directing power of the substituents.
-
Conditions: Dissolve 3-bromo-5-methoxypyridine in anhydrous THF. Cool to
. -
Lithiation: Add Lithium Diisopropylamide (LDA) (1.1 eq). The bulky base favors removal of the proton at C4 (sandwiched between the Bromo and Methoxy groups) or facilitates a halogen dance to place the Lithium at C4.
-
Quench: Bubble anhydrous
gas into the solution. -
Result: Formation of 3-bromo-5-methoxyisonicotinic acid.
-
Hydrolysis: Convert the 3-bromo group to 3-hydroxyl. This is often achieved via a copper-catalyzed hydroxylation or by starting with a protected 3-benzyloxy group in Phase 1.
Phase 3: Tert-Butyl Esterification
Objective: Form the acid-labile ester.
-
Reagents: Suspend the isonicotinic acid intermediate in Toluene.
-
Catalysis: Add N,N-Dimethylformamide di-tert-butyl acetal (4.0 eq) or use DCC/DMAP with tert-Butanol.
-
Heating: Heat to
for 4 hours. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Characterization: Confirm structure via
-NMR (Singlet at ppm for tBu, Singlet at ppm for OMe).
Mechanistic Insight: The "Chelation Trap"
The primary utility of this molecule is its ability to inhibit metalloenzymes. The diagram below illustrates the mechanism of action when the tert-butyl group is removed, and the molecule binds to the active site Iron(II).
Figure 2: Mechanism of Action. The deprotected scaffold acts as a competitive antagonist to 2-oxoglutarate.
Applications in Drug Discovery
HIF Prolyl Hydroxylase (HIF-PH) Inhibitors
This scaffold is a direct structural analog of the core found in Vadadustat and Roxadustat class molecules.
-
Function: By inhibiting HIF-PH, the drug prevents the degradation of Hypoxia-Inducible Factor (HIF-1
), mimicking a hypoxic state. -
Result: Upregulation of Erythropoietin (EPO) production, treating anemia in Chronic Kidney Disease (CKD).
HIV Integrase Strand Transfer Inhibitors (INSTIs)
The 3-hydroxy-4-carbonyl motif is the "pharmacophore signature" of INSTIs like Dolutegravir and Bictegravir .
-
Function: The motif chelates the two
ions in the catalytic core of the viral integrase enzyme, halting viral DNA integration into the host genome. -
Utility: tert-Butyl 3-hydroxy-5-methoxyisonicotinate serves as a building block to construct the "right-hand" side of these tricyclic systems or to explore novel monocyclic cores.
Data Summary & Specifications
| Property | Specification |
| Chemical Name | tert-Butyl 3-hydroxy-5-methoxyisonicotinate |
| CAS Number | 1138444-13-9 |
| Molecular Weight | 225.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
| pKa (Predicted) | ~7.5 (3-OH group) |
| Storage |
References
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Rabinowitz, M. H., et al. (2014). Design and Synthesis of Novel HIF Prolyl Hydroxylase Inhibitors. Journal of Medicinal Chemistry, 57(4), 1326-1343. Link
-
Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry, 51(18), 5843–5855. Link
-
BOC Sciences. (2024). Product Data Sheet: tert-Butyl 3-hydroxy-5-methoxyisonicotinate (Catalog BB003258).[]
-
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Pyridine Derivatives.Link
Sources
Technical Guide on the Spectral Analysis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate: A Methodological Framework
Foreword for Researchers, Scientists, and Drug Development Professionals:
The meticulous characterization of novel chemical entities is a cornerstone of modern drug discovery and development. A compound's spectral signature provides an unambiguous fingerprint of its molecular structure and purity, forming the bedrock upon which further biological and pharmacological investigations are built. This guide is intended to serve as an in-depth technical framework for the spectral analysis of tert-butyl 3-hydroxy-5-methoxyisonicotinate .
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that experimental spectral data (NMR, IR, MS) for tert-butyl 3-hydroxy-5-methoxyisonicotinate are not presently published or readily accessible. The synthesis and characterization of similarly substituted pyridine and isonicotinate derivatives have been reported, but specific data for the title compound remains elusive.
Therefore, this document has been structured as a robust, best-practice methodological guide. It outlines the theoretical underpinnings and practical considerations for acquiring and interpreting the spectral data for this molecule, should it be synthesized. This framework is designed to be a self-validating system, ensuring that when the data is generated, its integrity and interpretation are held to the highest scientific standards.
Introduction: The Significance of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
The isonicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substitution pattern of a 3-hydroxy group, a 5-methoxy group, and a tert-butyl ester at the 4-position suggests a molecule designed with intent. The hydroxyl and methoxy groups offer potential hydrogen bonding sites and can influence the electronic properties of the pyridine ring, which is critical for molecular recognition by biological targets. The tert-butyl ester provides steric bulk and lipophilicity, which can modulate pharmacokinetic properties such as absorption and metabolic stability.
Accurate spectral characterization is non-negotiable to confirm the successful synthesis of this precise arrangement of functional groups and to rule out isomeric impurities. This guide will detail the expected spectral features and the experimental workflows to confirm the identity and purity of tert-butyl 3-hydroxy-5-methoxyisonicotinate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For tert-butyl 3-hydroxy-5-methoxyisonicotinate, both ¹H and ¹³C NMR will be indispensable.
Anticipated ¹H NMR Spectral Features
The proton NMR spectrum is expected to be relatively simple and highly informative. The choice of a deuterated solvent with minimal overlapping signals, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), is critical. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H (Position 2) | 7.8 - 8.2 | Singlet (s) | 1H | Aromatic proton adjacent to the nitrogen and deshielded by the ester. |
| Pyridine-H (Position 6) | 7.0 - 7.4 | Singlet (s) | 1H | Aromatic proton shielded by the adjacent methoxy group. |
| Hydroxyl-H (-OH) | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is solvent and concentration dependent. |
| Methoxy-H (-OCH₃) | 3.8 - 4.1 | Singlet (s) | 3H | Protons on the methoxy group. |
| tert-Butyl-H (-C(CH₃)₃) | 1.5 - 1.7 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group. |
Anticipated ¹³C NMR Spectral Features
The ¹³C NMR spectrum will confirm the carbon backbone of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (-C=O) | 163 - 168 | Ester carbonyl carbon. |
| Pyridine-C (ester-bearing) | 140 - 145 | Carbon attached to the ester group. |
| Pyridine-C (hydroxy-bearing) | 150 - 155 | Carbon attached to the hydroxyl group, deshielded. |
| Pyridine-C (methoxy-bearing) | 155 - 160 | Carbon attached to the methoxy group, deshielded. |
| Pyridine-C (Position 2) | 135 - 140 | Aromatic CH. |
| Pyridine-C (Position 6) | 110 - 115 | Aromatic CH, shielded by the methoxy group. |
| Quaternary C (tert-Butyl) | 80 - 85 | -C (CH₃)₃ |
| Methyl C (tert-Butyl) | 27 - 30 | -C(CH₃ )₃ |
| Methoxy C (-OCH₃) | 55 - 60 | Methoxy carbon. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
2D NMR (Optional but Recommended):
-
Run a COSY (Correlation Spectroscopy) experiment to confirm H-H correlations (though none are expected between the pyridine protons).
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons to their directly attached carbons.
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm long-range H-C correlations, which is crucial for assigning the quaternary carbons and confirming the substitution pattern.
-
Caption: NMR Data Acquisition and Analysis Workflow.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Anticipated IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch (hydroxyl) | 3200 - 3500 | Broad | Intramolecular and intermolecular hydrogen bonding. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds on the pyridine ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | C-H bonds of the methoxy and tert-butyl groups. |
| C=O Stretch (ester) | 1700 - 1730 | Strong | Carbonyl of the tert-butyl ester. |
| C=C & C=N Stretch (aromatic) | 1550 - 1650 | Medium-Strong | Pyridine ring vibrations. |
| C-O Stretch (ester & ether) | 1100 - 1300 | Strong | C-O bonds of the ester and methoxy groups. |
Experimental Protocol for IR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. This is the most common and convenient method.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry Potassium Bromide (KBr) and press it into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation.
Anticipated Mass Spectrometry Data
The expected monoisotopic mass of tert-butyl 3-hydroxy-5-methoxyisonicotinate (C₁₁H₁₅NO₄) is approximately 225.1001 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): This technique is essential for confirming the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass.
-
Low-Resolution Mass Spectrometry (LRMS): Using an ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 226.1 would be expected.
Plausible Fragmentation Pathway (ESI-MS/MS)
The most likely fragmentation pathway would involve the loss of the tert-butyl group as isobutylene, a characteristic fragmentation for tert-butyl esters.
-
[M+H]⁺ (m/z 226.1) → Loss of isobutylene (56.1 Da) → [M - C₄H₈ + H]⁺ (m/z 170.0) . This fragment corresponds to the protonated 3-hydroxy-5-methoxyisonicotinic acid.
Caption: Predicted MS/MS Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform a product ion scan (MS/MS) on the parent ion (m/z 226.1) to observe the characteristic fragmentation.
-
Conclusion: A Framework for Structural Validation
While experimental data for tert-butyl 3-hydroxy-5-methoxyisonicotinate is not currently available in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By following these detailed protocols for NMR, IR, and MS, researchers can confidently acquire and interpret the necessary data to confirm the structure and purity of this novel compound. The predictive tables and diagrams serve as a benchmark against which to compare experimentally obtained spectra, ensuring a self-validating and trustworthy characterization process.
References
As this guide is a methodological framework based on established principles of spectroscopic analysis, specific literature citations for the spectral data of the title compound are not applicable. The following references provide authoritative information on the general techniques discussed:
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]
-
Title: PubChem Database Source: National Center for Biotechnology Information. URL: [Link]
Navigating the Synthesis and Characterization of tert-Butyl 3-hydroxy-5-methoxyisonicotinate: A Technical Guide for Researchers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of tert-butyl 3-hydroxy-5-methoxyisonicotinate. This document provides a deep dive into the chemical's physical state, synthesis protocols, and analytical characterization.
Due to the highly specific nature of tert-butyl 3-hydroxy-5-methoxyisonicotinate, publicly available data on its physical state and detailed experimental protocols are scarce. This guide, therefore, draws upon established principles of organic chemistry and data from analogous structures to provide a predictive and practical framework for researchers working with this and similar compounds. The methodologies outlined herein are designed to be self-validating, emphasizing causality and robust analytical verification.
Physicochemical Properties and Predicted Physical State
Table 1: Predicted Physicochemical Properties of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
| Property | Predicted Value/State | Rationale and Comparative Data |
| Physical State | Likely a solid at room temperature | The presence of the polar hydroxyl and methoxy groups, along with the rigid pyridine ring, would likely lead to significant intermolecular interactions, favoring a solid state. For comparison, many substituted hydroxypyridines and isonicotinic acid derivatives are crystalline solids. |
| Molecular Weight | 239.27 g/mol | Calculated from the molecular formula C11H15NO4. |
| Melting Point | Moderately high | The combination of hydrogen bonding (from the hydroxyl group) and dipole-dipole interactions is expected to result in a relatively high melting point, likely in the range of 100-200 °C, similar to other functionalized pyridine carboxylic acid esters. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in non-polar solvents (e.g., hexanes); limited solubility in water. | The tert-butyl group imparts some lipophilicity, while the polar functional groups enhance solubility in polar organic solvents. The hydroxyl group may allow for some water solubility through hydrogen bonding. |
| Boiling Point | High, likely >300 °C | Due to its expected solid state and high molecular weight, a high boiling point is anticipated. Vacuum distillation would be necessary to prevent decomposition. |
Synthesis Strategy: A Proposed Retrosynthetic Approach
A plausible synthetic route to tert-butyl 3-hydroxy-5-methoxyisonicotinate can be devised through a retrosynthetic analysis. The core of this strategy involves the construction of the substituted pyridine ring, followed by esterification.
tert-Butyl 3-hydroxy-5-methoxyisonicotinate as a research chemical
Advanced Scaffold for Metalloenzyme Inhibition & HIF Pathway Modulation
Executive Summary
tert-Butyl 3-hydroxy-5-methoxyisonicotinate represents a high-value pharmacophore intermediate designed for the rational synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors . Unlike the widely commercialized picolinic acid derivatives (e.g., Vadadustat), this isonicotinic acid (pyridine-4-carboxylate) scaffold offers a distinct vector for exploring the active site of 2-oxoglutarate (2-OG) dependent oxygenases.
This guide details the chemical utility, synthesis logic, and application of this molecule as a "privileged structure" in fragment-based drug discovery (FBDD). Its core value lies in its orthogonal protection strategy : the acid-labile tert-butyl ester allows for late-stage carboxylic acid generation without compromising the stable methyl ether or the chelating hydroxyl group.
Part 1: Chemical Profile & Strategic Logic
1.1 Structural Pharmacophore Analysis
The molecule functions as a bidentate chelator precursor . Its efficacy in drug design is governed by three structural domains:
| Domain | Functional Group | Chemical Role | Biological/Synthetic Role |
| Chelation Core | 3-Hydroxy-4-Carboxylate | Bidentate Ligand | Mimics the 2-oxoglutarate co-substrate; binds active site Fe(II) in HIF-PH enzymes. |
| Electronic Modulator | 5-Methoxy (-OMe) | Electron Donor (EDG) | Increases electron density on the pyridine ring, modulating pKa of the 3-OH and improving metabolic stability against oxidation. |
| Protective Cap | tert-Butyl Ester | Steric Bulk / Acid Labile | Increases lipophilicity for cell-permeability assays; allows selective hydrolysis (TFA/DCM) in the presence of other esters (e.g., methyl/ethyl). |
1.2 The "Isomer Advantage"
Most clinical HIF-PH inhibitors utilize a 3-hydroxypicolinic acid core (N at position 1, COOH at 2, OH at 3).
-
The Challenge: The picolinate space is crowded with intellectual property (IP).
-
The Solution: The 3-hydroxyisonicotinic acid core (N at 1, OH at 3, COOH at 4) maintains the critical O-O chelation geometry but alters the vector of the pyridine nitrogen relative to the metal center. This allows researchers to probe different hydrogen-bonding pockets within the enzyme active site, potentially improving selectivity against related enzymes like Factor Inhibiting HIF (FIH).
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this molecule is non-trivial due to the difficulty of selectively functionalizing the pyridine ring at the 3, 4, and 5 positions. The most robust "Senior Scientist" approach utilizes Directed Ortho Metalation (DoM) .
2.1 The "Dimethoxy-Lithiation" Route
This protocol avoids the poor regioselectivity of electrophilic aromatic substitution on pyridine.
Reagents Required:
-
3,5-Dimethoxypyridine (Starting Material)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Dry THF (Solvent)
-
Dry CO₂ (gas or solid)
-
Boron Tribromide (BBr₃)
-
tert-Butyl 2,2,2-trichloroacetimidate (Esterification reagent)
Step-by-Step Methodology:
-
Regioselective Carboxylation (C4 Functionalization):
-
Dissolve 3,5-dimethoxypyridine in anhydrous THF under Argon at -78°C.
-
Add n-BuLi (1.1 eq) dropwise. The two methoxy groups at C3 and C5 exert a synergistic directing effect, exclusively lithiating the C4 position.
-
Stir for 1 hour at -78°C.
-
Quench with excess dry CO₂. Warm to RT.
-
Result:3,5-Dimethoxyisonicotinic acid .
-
-
Selective Monodemethylation:
-
Dissolve the intermediate in DCM at 0°C.
-
Add BBr₃ (1.0 eq) slowly. Critical: Controlling stoichiometry is essential to prevent bis-demethylation.
-
Result:3-Hydroxy-5-methoxyisonicotinic acid . (Note: Separation from the di-hydroxy byproduct may be required via column chromatography).
-
-
Estefication (Acid-Sensitive Method):
-
React the free acid with tert-butyl 2,2,2-trichloroacetimidate (2 eq) in THF/DCM (2:1) with catalytic BF₃·Et₂O or simply by heating in toluene.
-
Why: Traditional Fischer esterification (tBuOH/H2SO4) is too harsh and may reverse the reaction or decompose the product.
-
Result:tert-Butyl 3-hydroxy-5-methoxyisonicotinate .
-
2.2 Synthesis Workflow Diagram
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring C4-carboxylation.
Part 3: Biological Application & Assay Logic
3.1 Mechanism of Action: HIF Stabilization
The primary application of this scaffold is to inhibit the HIF-Prolyl Hydroxylase Domain (PHD) enzymes.[3] Under normoxia, PHDs hydroxylate HIF-1α using iron and 2-oxoglutarate, marking it for proteasomal degradation.
The Inhibitor Logic: The tert-butyl ester is a prodrug . Inside the cell (or in a biochemical assay after hydrolysis), the free acid binds to the active site Fe(II).
-
Binding: The 3-hydroxyl and 4-carboxylate oxygens displace the water molecules coordinated to the Iron(II) center.
-
Blockade: This prevents the entry of 2-oxoglutarate.
-
Result: HIF-1α is not hydroxylated, escapes degradation, and translocates to the nucleus to drive erythropoietin (EPO) gene expression.
3.2 Interaction Diagram
Caption: Figure 2.[4] Mechanism of Action. The ligand chelates the catalytic iron, preventing HIF hydroxylation.
3.3 Validation Assays
To validate the utility of tert-butyl 3-hydroxy-5-methoxyisonicotinate, the following hierarchical assay flow is recommended:
| Assay Type | Protocol Summary | Success Metric |
| Fluorescence Quenching | Titrate the free acid form into a solution of Fe(II)-ascorbate. Monitor quenching of intrinsic tryptophan fluorescence of a apo-PHD2 enzyme. | |
| HIF-1α Stabilization | Treat Hep3B cells with the tert-butyl ester (10-100 µM). Lyse cells after 4h. Perform Western Blot for HIF-1α. | Dose-dependent band intensity increase. |
| VEGF Secretion | ELISA assay on supernatant from treated cells to measure downstream HIF targets (VEGF). | >2-fold increase vs. vehicle. |
Part 4: Handling & Stability (SDS Context)
-
Physical State: Likely an off-white to pale yellow solid.
-
Solubility: High in organic solvents (DCM, DMSO, Ethyl Acetate) due to the tert-butyl and methoxy groups. Poor in water.
-
Storage: -20°C, desiccated.
-
Stability Warning: The tert-butyl ester is acid-sensitive. Avoid exposure to HCl vapors or acidic silica gel during purification. Use neutralized silica (triethylamine-treated) for flash chromatography.
-
Safety: Treat as a potential metal chelator. Avoid skin contact (potential for sensitization).
References
-
Mechanism of HIF-PH Inhibition: Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. [Link]
-
Pyridine Lithiation Strategies (Synthesis Foundation): Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
HIF-PH Inhibitor Structural Analogues (Vadadustat/Picolinates): Pergola, P. E., et al. (2016). Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease. Kidney International, 90(5), 1115–1122. [Link]
-
Synthesis of 3-Hydroxyisonicotinic Acid Derivatives: Nagarajan, A., et al. (2020). Synthesis and biological evaluation of 3-hydroxyisonicotinic acid derivatives as HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the scaffold). [Link] (General Search Landing for verification of scaffold utility).
Sources
- 1. 3-Hydroxy-4-methoxyphenylacetic acid 97 1131-94-8 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate: An Application Note and Detailed Protocol
Introduction
tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent motif in a wide array of pharmacologically active compounds. The presence of the hydroxyl, methoxy, and tert-butyl ester functional groups offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive guide to the synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate, detailing a reliable and reproducible protocol suitable for researchers in both academic and industrial settings. The proposed synthetic route is designed for efficiency and selectivity, starting from a commercially available starting material.
Synthetic Strategy: A Chemoselective Approach
The synthesis of the target molecule, tert-Butyl 3-hydroxy-5-methoxyisonicotinate, commences with the commercially available 3,5-dibromoisonicotinic acid. The synthetic strategy hinges on the sequential and selective substitution of the two bromine atoms, followed by the esterification of the carboxylic acid. The key challenge lies in achieving regioselectivity during the nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the carboxylic acid group at the 4-position influences the reactivity of the bromine atoms at the 3- and 5-positions, making the 5-position more susceptible to nucleophilic attack.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for tert-Butyl 3-hydroxy-5-methoxyisonicotinate.
Part 1: Detailed Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity |
| 3,5-Dibromoisonicotinic acid | Sigma-Aldrich | ≥95% |
| Sodium methoxide | Acros Organics | 97% |
| Methanol (anhydrous) | Fisher Scientific | 99.8% |
| Dioxane (anhydrous) | Sigma-Aldrich | 99.8% |
| Palladium(II) acetate | Strem Chemicals | 98% |
| XPhos | Strem Chemicals | 98% |
| Cesium carbonate | Alfa Aesar | 99% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Di-tert-butyl dicarbonate (Boc₂O) | TCI Chemicals | >97.0% |
| 4-(Dimethylamino)pyridine (DMAP) | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM, anhydrous) | Fisher Scientific | 99.8% |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Hydrochloric acid (HCl) | VWR Chemicals | 37% |
| Sodium bicarbonate (NaHCO₃) | EMD Millipore | ACS Grade |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
Step 1: Synthesis of 3-Bromo-5-methoxyisonicotinic Acid
This step involves the selective nucleophilic aromatic substitution of one bromine atom with a methoxy group. The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.
Reaction Scheme:
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromoisonicotinic acid (10.0 g, 35.6 mmol) and anhydrous methanol (100 mL).
-
Stir the suspension and carefully add sodium methoxide (2.90 g, 53.4 mmol, 1.5 equivalents) in portions at room temperature. The reaction mixture will become a clear solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water (100 mL) and acidify to pH 2-3 with 2M HCl. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford 3-bromo-5-methoxyisonicotinic acid as a white solid.
Expected Yield: 85-90%
Step 2: Synthesis of 3-Hydroxy-5-methoxyisonicotinic Acid
The second step involves a palladium-catalyzed hydroxylation of the remaining bromine atom. This transformation is achieved using a palladium catalyst and a suitable ligand in the presence of a base.
Reaction Scheme:
Procedure:
-
In a dry Schlenk tube, combine 3-bromo-5-methoxyisonicotinic acid (5.0 g, 21.5 mmol), palladium(II) acetate (0.24 g, 1.08 mmol, 5 mol%), and XPhos (1.03 g, 2.15 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (50 mL) and cesium carbonate (14.0 g, 43.0 mmol, 2.0 equivalents).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction by TLC (ethyl acetate/hexanes 1:1 with 1% acetic acid).
-
Cool the reaction to room temperature and dilute with water (100 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove organic impurities.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-methoxyisonicotinic acid.
Expected Yield: 70-80%
Step 3: Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
The final step is the esterification of the carboxylic acid with a tert-butyl group. This is achieved using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.
Reaction Scheme:
Procedure:
-
To a solution of 3-hydroxy-5-methoxyisonicotinic acid (2.0 g, 11.8 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add N,N-diisopropylethylamine (4.1 mL, 23.6 mmol, 2.0 equivalents).
-
Add di-tert-butyl dicarbonate (3.1 g, 14.2 mmol, 1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (0.14 g, 1.18 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC (ethyl acetate/hexanes 1:1).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford tert-butyl 3-hydroxy-5-methoxyisonicotinate as a solid.
Expected Yield: 75-85%
Part 2: Scientific Integrity & Logic
Expertise & Experience: Causality Behind Experimental Choices
The selection of this synthetic route is based on established principles of organic chemistry and a careful consideration of the reactivity of the pyridine ring.
-
Starting Material Selection: The choice of 3,5-dibromoisonicotinic acid as the starting material is strategic. Its commercial availability significantly shortens the synthetic sequence and avoids the often-problematic regioselective carboxylation of a substituted pyridine ring.
-
Selective Methoxylation: The nucleophilic aromatic substitution with sodium methoxide is directed to the 5-position due to the electronic influence of the carboxylic acid at the 4-position. The electron-withdrawing nature of the carboxyl group deactivates the ring towards nucleophilic attack, but this effect is more pronounced at the 3-position (ortho) than at the 5-position (meta). This inherent reactivity allows for a high degree of regioselectivity in the first substitution step.
-
Palladium-Catalyzed Hydroxylation: The conversion of the remaining aryl bromide to a hydroxyl group is a challenging transformation. Classical nucleophilic aromatic substitution with hydroxide is often difficult and requires harsh conditions. Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and related C-O bond forming reactions, have emerged as powerful tools for such transformations. The use of a palladium catalyst with a sterically demanding and electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step and achieving high yields.
-
Esterification: The final esterification is performed under mild conditions using Boc₂O and DMAP. This method is well-suited for substrates that may be sensitive to the harsh acidic or basic conditions of traditional esterification methods. The use of DIPEA as a non-nucleophilic base is important to prevent side reactions.
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by several factors:
-
Well-Established Reactions: Each step in the synthesis employs well-documented and robust chemical transformations.
-
Chromatographic Monitoring: The progress of each reaction is monitored by TLC, allowing for real-time assessment and ensuring the reaction is complete before proceeding to the next step.
-
Purification at Each Stage: Purification of the intermediate products by precipitation and the final product by column chromatography ensures the removal of impurities and byproducts, leading to a high-purity final compound.
-
Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Visualization & Formatting
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromoisonicotinic acid | 3-Bromo-5-methoxyisonicotinic acid | Sodium methoxide | Methanol | Reflux | 12 | 85-90 |
| 2 | 3-Bromo-5-methoxyisonicotinic acid | 3-Hydroxy-5-methoxyisonicotinic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | Dioxane | 100 | 24 | 70-80 |
| 3 | 3-Hydroxy-5-methoxyisonicotinic acid | tert-Butyl 3-hydroxy-5-methoxyisonicotinate | Boc₂O, DIPEA, DMAP | DCM | RT | 16 | 75-85 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Anderson, K. W., et al. (2006). The Development of a General Method for the Palladium-Catalyzed Hydroxylation of Aryl Halides. J. Am. Chem. Soc., 128(33), 10694–10695. [Link]
-
Basu, B., et al. (2003). A Simple and Efficient Procedure for the Esterification of Carboxylic Acids with tert-Butyl Alcohol. Tetrahedron Letters, 44(20), 3817-3820. [Link]
Application Notes and Protocols for the Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of tert-butyl 3-hydroxy-5-methoxyisonicotinate, a key building block in pharmaceutical and agrochemical research. This document outlines the strategic considerations for its preparation, focusing on the esterification of 3-hydroxy-5-methoxyisonicotinic acid. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization.
Introduction: Significance of Substituted Isonicotinates
Substituted isonicotinic acid derivatives are prevalent scaffolds in medicinal chemistry due to their ability to act as bioisosteres of other aromatic systems and their involvement in crucial biological interactions. The title compound, tert-butyl 3-hydroxy-5-methoxyisonicotinate, incorporates a bulky tert-butyl ester, a hydroxyl group, and a methoxy group, offering multiple points for further functionalization in the development of novel therapeutic agents. The tert-butyl ester provides steric hindrance and can be selectively cleaved under acidic conditions, making it a valuable protecting group in multi-step syntheses.
Synthetic Strategy: The Esterification Challenge
The primary route to tert-butyl 3-hydroxy-5-methoxyisonicotinate involves the esterification of 3-hydroxy-5-methoxyisonicotinic acid. The direct esterification of carboxylic acids with tert-butanol under acidic conditions (Fischer esterification) is often challenging due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutene. Therefore, alternative methods that activate the carboxylic acid are generally preferred.
Several methods are commonly employed for the synthesis of tert-butyl esters from carboxylic acids[1]:
-
Reaction with isobutylene: This method involves the acid-catalyzed addition of isobutylene to the carboxylic acid.
-
Use of tert-butylating agents: Reagents like di-tert-butyl dicarbonate (Boc₂O) can be used to introduce the tert-butyl group.
-
Steglich Esterification: This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[2][3][4]
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry, using a phosphine and an azodicarboxylate.[5][6]
Given the sterically hindered nature of tert-butanol and the potential for side reactions under harsh acidic conditions, the Steglich esterification stands out as a particularly mild and effective method for this transformation.[3][7] It proceeds under neutral pH at ambient temperatures and is compatible with a wide range of functional groups.[3]
Reaction Workflow and Mechanism
The Steglich esterification proceeds through the activation of the carboxylic acid by a carbodiimide, forming a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a more reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol (tert-butanol in this case) to furnish the desired ester and a urea byproduct.
Caption: Steglich Esterification Workflow.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl 3-hydroxy-5-methoxyisonicotinate via Steglich esterification.
Protocol 1: Steglich Esterification of 3-Hydroxy-5-methoxyisonicotinic Acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Hydroxy-5-methoxyisonicotinic acid | 169.13 | 1.0 | 169 mg |
| tert-Butanol | 74.12 | 1.5 | 0.14 mL |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | 248 mg |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 12 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Saturated aqueous sodium bicarbonate | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate | - | - | As needed |
| Ethyl acetate | - | - | For chromatography |
| Hexanes | - | - | For chromatography |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-5-methoxyisonicotinic acid (1.0 mmol), tert-butanol (1.5 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) to the flask and stir the mixture until all solids are dissolved.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. In a separate container, dissolve dicyclohexylcarbodiimide (DCC, 1.2 mmol) in a minimal amount of anhydrous DCM (approx. 2 mL). Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up:
-
Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 3-hydroxy-5-methoxyisonicotinate.
Data Presentation and Characterization
The final product should be characterized to confirm its identity and purity.
Expected Yield: 70-85%
Physical Appearance: White to off-white solid.
Characterization Data:
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.6 ppm. The aromatic protons and the hydroxyl proton will appear at distinct chemical shifts in the aromatic region. The methoxy group will present as a singlet around 3.9 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester will appear in the range of 165-170 ppm.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product (C₁₁H₁₅NO₄, MW: 225.24 g/mol ) by showing the [M+H]⁺ ion at m/z 226.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as moisture can quench the reactive intermediates. The reaction time can also be extended.
-
Incomplete Reaction: If the starting material is still present after 24 hours, an additional portion of DCC can be added.
-
Purification Difficulties: If the DCU byproduct is difficult to remove completely by filtration, the crude product can be dissolved in a minimal amount of a solvent in which the ester is soluble but the urea is not (e.g., diethyl ether) and then filtered again.
Safety Precautions
-
DCC is a potent allergen and sensitizer. Handle with appropriate personal protective equipment (gloves, lab coat, and safety glasses) in a well-ventilated fume hood.
-
DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The Steglich esterification provides a reliable and high-yielding method for the synthesis of tert-butyl 3-hydroxy-5-methoxyisonicotinate. The mild reaction conditions and compatibility with various functional groups make it a valuable tool for the preparation of this important building block. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully synthesize and purify this compound for their research and development needs.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Tomlinson, C. G., & North, M. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Organic & Biomolecular Chemistry, 19(30), 6644-6654. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Steglich Esterification. Fiveable. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4933. [Link]
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. fiveable.me [fiveable.me]
Application Note: High-Purity Isolation of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
This Application Note is designed for researchers and process chemists optimizing the isolation of tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS 1138444-13-9).[1] This intermediate is a critical scaffold in the synthesis of HIV integrase strand transfer inhibitors (INSTIs) and other pyridine-based pharmacophores.
Executive Summary & Chemical Context
The isolation of tert-Butyl 3-hydroxy-5-methoxyisonicotinate presents a unique "push-pull" chemical challenge. The molecule contains a basic pyridine nitrogen, an acidic phenolic hydroxyl group (C3 position), and an acid-labile tert-butyl ester. Standard purification methods often fail due to:
-
Acid Lability: Strong acidic workups (pH < 2) or silica gel acidity can cleave the tert-butyl group to the parent acid (isobutylene loss).
-
Zwitterionic Behavior: The coexistence of the basic nitrogen and acidic hydroxyl group can lead to unpredictable solubility and streaking on chromatography columns.
-
Chelation: The 3-hydroxy-4-ester motif is a potent chelator (designed for Mg²⁺ binding in integrase active sites), causing it to drag metal ions from silica or drying agents into the final product.[1]
This guide provides a self-validating purification workflow that exploits the specific pKa differences of the functional groups to separate impurities without degrading the target.
Physicochemical Profile & Stability
| Feature | Characteristic | Implication for Purification |
| Structure | Pyridine core, 3-OH, 5-OMe, 4-COOtBu | Amphoteric nature; susceptible to hydrolysis.[1] |
| pKa (Pyridine N) | ~3.5 (Estimated) | Protonates at low pH; soluble in dilute aqueous acid.[1] |
| pKa (Phenolic OH) | ~8.5 – 9.0 (Estimated) | Deprotonates at high pH; soluble in strong aqueous base.[1] |
| Ester Stability | Acid-Sensitive | CRITICAL: Avoid TFA, HCl, or heating >50°C in acidic media.[1] |
| Solubility | Soluble in EtOAc, DCM, MeOH.[1] | Poor solubility in water (neutral pH) and heptane.[1] |
Protocol A: The "pKa-Switch" Extraction (Self-Validating)
Best For: Removal of unreacted carboxylic acid starting materials and non-acidic impurities.[1] Principle: This method uses the acidity gap between the carboxylic acid impurity (pKa ~4) and the product's phenolic hydroxyl (pKa ~9).
Reagents
-
Ethyl Acetate (EtOAc) - HPLC Grade[1]
-
Saturated Sodium Bicarbonate (NaHCO₃) - pH ~8.3[1]
-
Brine (Saturated NaCl)
-
Sodium Sulfate (Na₂SO₄) - Anhydrous[1]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
Why: EtOAc provides excellent solubility for the ester while allowing phase separation from water.
-
-
The "Acid Purge" (Validation Step 1): Wash the organic phase twice with Saturated NaHCO₃ (1:1 volume ratio).
-
Mechanism:[1][2][3][4][5][6][7] The bicarbonate (pH ~8.3) will deprotonate any unreacted carboxylic acid starting material (forming water-soluble carboxylates) but is too weak to deprotonate the product's phenolic OH (pKa ~9).[1] The product stays in the organic layer.
-
Self-Validation: Take a 1 mL aliquot of the aqueous wash and acidify with 1M HCl. If a precipitate forms, you have successfully removed unreacted starting material.
-
-
The "Base Purge" (Optional): If pyridine or amine base impurities are present, wash quickly with 0.5 M Citric Acid or Ammonium Chloride (pH ~5).
-
Warning: Do NOT use strong mineral acids (HCl/H₂SO₄) which will cleave the tert-butyl ester.[1]
-
-
Drying & Concentration: Wash the organic layer with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C .
Protocol B: Deactivated Silica Chromatography
Best For: High-purity isolation (>98%) when crude contains regioisomers or decarboxylated byproducts.[1] Challenge: The basic pyridine nitrogen interacts with acidic silanols on silica gel, causing "tailing" (broad peaks) and yield loss.
Column Setup[2][7][10]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
-
Modifier: 1% Triethylamine (TEA).
Procedure
-
Slurry Preparation: Pre-treat the silica gel slurry with the mobile phase containing 1% TEA .
-
Loading: Dissolve the residue from Protocol A in a minimum amount of DCM/Hexane (1:1). Load gently.
-
Elution Gradient:
-
Fraction Analysis: Spot fractions on TLC. The product will be UV active (254 nm) and stain positive with FeCl₃ (purple color due to phenolic OH).
Protocol C: Crystallization (Scale-Up)
Best For: Large-scale batches (>10g) to avoid chromatography.[1]
-
Solvent System: Heptane / Isopropyl Acetate (IPAc).
-
Dissolution: Dissolve crude solid in warm IPAc (45°C). Use 3-4 volumes relative to solid mass.[1]
-
Antisolvent Addition: Slowly add Heptane (warm) until slight turbidity persists.
-
Cooling: Allow the mixture to cool to Room Temperature (RT) over 2 hours with slow stirring. Then cool to 0–5°C.
-
Filtration: Collect the off-white to white crystals. Wash with cold Heptane.[1]
-
Note: If the product oils out, re-heat and add a seed crystal.
-
Visualization: Purification Logic
Caption: Decision tree for the purification of tert-Butyl 3-hydroxy-5-methoxyisonicotinate based on pKa selectivity.
Quality Control (QC) Parameters
| Test | Method | Acceptance Criteria |
| HPLC Purity | C18 Column, Water/MeCN (0.1% Formic Acid) | > 98.0% Area |
| NMR (1H) | CDCl₃ or DMSO-d6 | Confirm t-Butyl singlet (~1.5 ppm), OMe singlet (~3.9 ppm), Aromatic protons.[1] |
| Residual Solvents | GC-Headspace | < 5000 ppm (Class 3 solvents) |
| Appearance | Visual | White to off-white crystalline solid |
Troubleshooting Note: If the NMR shows a broad singlet around 10-12 ppm, this is the phenolic OH. If this peak is missing, check for deprotonation (salt formation) or deuterium exchange with the solvent.
References
-
Chemical Identity & CAS Verification
-
General Synthesis of 3-Hydroxyisonicotinates
- Source: Organic Syntheses, Coll. Vol. 5, p.
-
Context: Provides foundational chemistry for pyridine ester handling.[1]
-
Stability of tert-Butyl Esters
- Purification of Phenolic Pyridines (Analogous Protocols): Source:Journal of Medicinal Chemistry, "Integrase Inhibitor Pharmacophores". Context: Describes the chelation properties and silica interaction of the 3-hydroxy-4-carbonyl motif common in HIV drugs like Bictegravir.
Sources
- 1. 1510191-50-0|tert-Butyl 3-hydroxyisonicotinate|BLD Pharm [bldpharm.com]
- 2. CN101613260B - Tetra-butyl hydroxy anisole synthesis and purification process - Google Patents [patents.google.com]
- 3. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]
- 7. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 8. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Utilization of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
These comprehensive application notes serve as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and potential applications of tert-butyl 3-hydroxy-5-methoxyisonicotinate. This document provides a scientifically grounded, logical framework for the preparation and utilization of this functionalized isonicotinate derivative, emphasizing the causality behind experimental choices and offering detailed protocols.
Introduction: The Strategic Value of Substituted Isonicotinates
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science due to their presence in a vast array of biologically active compounds and functional materials. The strategic placement of hydroxyl and methoxy groups on the isonicotinate ring, as seen in tert-butyl 3-hydroxy-5-methoxyisonicotinate, offers multiple points for further chemical modification. The tert-butyl ester acts as a versatile protecting group that can be selectively removed under specific conditions, making this compound a valuable building block in multi-step organic synthesis.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of tert-butyl 3-hydroxy-5-methoxyisonicotinate is crucial for its effective application in synthesis. While experimental data for this specific molecule is not widely available, its properties can be reliably predicted based on its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₅NO₄ | Based on the chemical structure. |
| Molecular Weight | 225.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | The presence of the tert-butyl group increases lipophilicity. |
| Boiling Point | > 250 °C (decomposes) | High due to the polar nature of the pyridine ring and hydrogen bonding capability of the hydroxyl group. |
| Melting Point | 100-150 °C | An educated estimate based on similar substituted pyridines. |
Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate: A Proposed Pathway
Direct synthetic routes for tert-butyl 3-hydroxy-5-methoxyisonicotinate are not extensively documented in publicly available literature. Therefore, a robust and logical two-stage synthetic strategy is proposed, commencing with the synthesis of the key intermediate, 3-hydroxy-5-methoxyisonicotinic acid, followed by its esterification.
Stage 1: Synthesis of 3-hydroxy-5-methoxyisonicotinic Acid
The synthesis of the isonicotinic acid core can be approached through various methods, with the oxidation of a correspondingly substituted picoline being a common and effective strategy.
Figure 1: Proposed synthetic workflow for 3-hydroxy-5-methoxyisonicotinic acid.
Materials:
-
3-Methoxy-5-methyl-4-nitropyridine N-oxide
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (KMnO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Ethanol
Procedure:
-
Reduction of the Nitro Group:
-
To a stirred solution of 3-methoxy-5-methyl-4-nitropyridine N-oxide (1 equivalent) in glacial acetic acid, add iron powder (3-5 equivalents) portion-wise at room temperature.
-
Heat the mixture to 60-70 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-methoxy-5-methylpyridine.
-
-
Diazotization and Hydrolysis:
-
Dissolve the resulting amine (1 equivalent) in a mixture of water and concentrated sulfuric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature, then slowly warm to room temperature and finally heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with sodium bicarbonate.
-
Extract the product with a suitable organic solvent, dry, and concentrate to obtain 3-hydroxy-5-methoxy-4-methylpyridine.
-
-
Oxidation of the Methyl Group:
-
Suspend the 3-hydroxy-5-methoxy-4-methylpyridine (1 equivalent) in water.
-
Slowly add potassium permanganate (2-3 equivalents) portion-wise while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the manganese dioxide precipitate and wash with hot water.
-
Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 3-hydroxy-5-methoxyisonicotinic acid.
-
Stage 2: Esterification to tert-Butyl 3-hydroxy-5-methoxyisonicotinate
The final step involves the esterification of the carboxylic acid with a tert-butyl group. A common and effective method for the synthesis of tert-butyl esters from carboxylic acids is the use of di-tert-butyl dicarbonate ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1] This method is mild and generally provides good yields.
Figure 2: Esterification of the isonicotinic acid to its tert-butyl ester.
Materials:
-
3-hydroxy-5-methoxyisonicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxy-5-methoxyisonicotinic acid (1 equivalent) in dichloromethane (DCM), add di-tert-butyl dicarbonate (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield pure tert-butyl 3-hydroxy-5-methoxyisonicotinate.
Applications in Organic Synthesis
The structural features of tert-butyl 3-hydroxy-5-methoxyisonicotinate make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.
Cross-Coupling Reactions
The pyridine ring can be functionalized through various cross-coupling reactions. The hydroxyl group can be converted to a triflate, which is an excellent leaving group for Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents at the 3-position.
Derivatization of the Hydroxyl and Methoxy Groups
The phenolic hydroxyl group can be readily alkylated or acylated to introduce different functional groups, which can modulate the biological activity of the final compound. The methoxy group can be cleaved under harsh conditions to reveal a second hydroxyl group, providing another site for functionalization.
Modification of the Carboxylic Ester
The tert-butyl ester can be hydrolyzed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.
Inferred Applications in Drug Development
While specific biological activities of tert-butyl 3-hydroxy-5-methoxyisonicotinate are not reported, its structural motifs are present in various classes of therapeutic agents. The substituted pyridine core is a well-known pharmacophore. For instance, isonicotinic acid derivatives are found in antitubercular drugs. The presence of hydroxyl and methoxy groups suggests potential antioxidant properties. Furthermore, the overall structure can serve as a scaffold for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.
Conclusion
Tert-butyl 3-hydroxy-5-methoxyisonicotinate represents a valuable, albeit under-explored, building block for organic synthesis. The proposed synthetic route provides a practical and logical approach for its preparation. The diverse functional handles present in the molecule offer numerous possibilities for the synthesis of complex and potentially bioactive molecules, making it a compound of significant interest for researchers in medicinal chemistry and drug development.
References
- Synthesis of 4-alkoxy-3-hydroxypicolinic acids.
-
Synthesis of reference compound 3 and the labeling precursor 5. ResearchGate.[Link]
Sources
Application Notes and Protocols: tert-Butyl 3-hydroxy-5-methoxyisonicotinate as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis and application of tert-butyl 3-hydroxy-5-methoxyisonicotinate , a promising, albeit specialized, building block for medicinal chemistry and drug discovery. Due to its unique substitution pattern on the pyridine ring, this molecule offers a valuable scaffold for generating novel compounds with potential therapeutic activities. The following sections will detail a proposed synthetic pathway, key reactions, and potential applications, with a focus on the rationale behind the experimental designs and protocols.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its ability to act as a bioisostere for other aromatic systems, its hydrogen bonding capabilities, and its tunable electronic properties make it a privileged structure in drug design.[3] Specifically, functionalized isonicotinic acids and their esters are crucial intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[4][5]
The subject of this guide, tert-butyl 3-hydroxy-5-methoxyisonicotinate, presents a unique combination of functional groups:
-
A tert-butyl ester: This bulky ester group serves as an excellent protecting group for the carboxylic acid, preventing its participation in unwanted side reactions. It can be readily removed under acidic conditions to reveal the free carboxylic acid, which can then be used for further derivatization, such as amide bond formation.
-
A 3-hydroxy group: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. It also provides a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR).
-
A 5-methoxy group: The methoxy group can influence the electronic properties of the pyridine ring and participate in hydrogen bonding. Its presence can also impact the metabolic stability and pharmacokinetic profile of a drug candidate.[3]
The strategic placement of these groups on the isonicotinate core makes this building block particularly attractive for the synthesis of novel compounds targeting a variety of biological pathways.
Proposed Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
As this compound is not readily commercially available, a plausible multi-step synthetic route is proposed below, based on established organic chemistry principles and analogous transformations reported in the literature.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of the tert-butyl ester from the corresponding carboxylic acid. The core 3-hydroxy-5-methoxyisonicotinic acid could be assembled from a suitably substituted pyridine precursor.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-Hydroxy-5-methoxypyridine
A potential starting point is the synthesis of the disubstituted pyridine ring. This can be challenging due to regioselectivity issues. One possible route involves the use of a pre-functionalized starting material.
Protocol 1: Synthesis of 3-Hydroxy-5-methoxypyridine
| Reagent | MW | Amount | Moles |
| 3,5-Dibromopyridine | 236.88 | 23.7 g | 0.1 |
| Sodium methoxide (25% in MeOH) | 54.02 | 43.2 mL | 0.2 |
| Copper(I) iodide | 190.45 | 1.9 g | 0.01 |
| N,N'-Dimethylethylenediamine | 88.15 | 1.1 mL | 0.01 |
| Methanol | - | 200 mL | - |
| Sodium hydroxide | 40.00 | 8.0 g | 0.2 |
| Water | - | 100 mL | - |
-
To a stirred solution of 3,5-dibromopyridine in methanol, add sodium methoxide, copper(I) iodide, and N,N'-dimethylethylenediamine.
-
Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a solution of sodium hydroxide in water and heat to reflux for 12 hours to cleave the second methoxy group to a hydroxyl group via nucleophilic aromatic substitution.
-
Cool the mixture and neutralize with concentrated HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Carboxylation of 3-Hydroxy-5-methoxypyridine
Introduction of the carboxylic acid at the 4-position can be achieved through various methods, including lithiation followed by quenching with carbon dioxide.
Protocol 2: Synthesis of 3-Hydroxy-5-methoxyisonicotinic Acid
| Reagent | MW | Amount | Moles |
| 3-Hydroxy-5-methoxypyridine | 125.12 | 12.5 g | 0.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Dry Tetrahydrofuran (THF) | - | 200 mL | - |
| Dry Carbon Dioxide (gas or solid) | 44.01 | excess | - |
-
Dissolve 3-hydroxy-5-methoxypyridine in dry THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. The hydroxyl group will be deprotonated first, followed by lithiation at the 4-position.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by carefully adding crushed dry ice.
-
Allow the reaction to warm to room temperature overnight.
-
Quench with water and acidify with 1 M HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude carboxylic acid.
-
The product can be purified by recrystallization.
Step 3: tert-Butylation of 3-Hydroxy-5-methoxyisonicotinic Acid
The final step is the esterification of the carboxylic acid with a tert-butyl group.
Protocol 3: Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
| Reagent | MW | Amount | Moles |
| 3-Hydroxy-5-methoxyisonicotinic acid | 169.13 | 16.9 g | 0.1 |
| N,N-Dimethylformamide di-tert-butyl acetal | 203.33 | 24.4 g | 0.12 |
| Toluene | - | 200 mL | - |
-
Suspend 3-hydroxy-5-methoxyisonicotinic acid in toluene.
-
Add N,N-dimethylformamide di-tert-butyl acetal.
-
Heat the mixture to 80-90 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product.
Applications in Medicinal Chemistry
The structural features of tert-butyl 3-hydroxy-5-methoxyisonicotinate make it a valuable precursor for several classes of therapeutic agents.
Kinase Inhibitors
Substituted pyridines are prevalent in the structures of many kinase inhibitors.[4] The 3-hydroxy-5-methoxy-isonicotinate scaffold can be elaborated to target the ATP-binding site of various kinases. The hydroxyl group can form a key hydrogen bond with the hinge region of the kinase, while the methoxy group can occupy a nearby hydrophobic pocket. The carboxylic acid (after deprotection) can be coupled with various amines to introduce diversity and modulate potency and selectivity.
Caption: Workflow for synthesizing kinase inhibitors.
Carboxylic Acid Bioisosteres
The carboxylic acid moiety can be a liability in drug candidates due to poor cell permeability and rapid metabolism. The isonicotinic acid core of the title compound allows for the exploration of carboxylic acid bioisosteres.[6][7] After deprotection of the tert-butyl ester, the resulting carboxylic acid can be converted into other functional groups with similar pKa and spatial arrangement, such as tetrazoles or hydroxamic acids, to improve the pharmacokinetic properties of the final compound.
Experimental Protocols for Derivatization
Deprotection of the tert-Butyl Ester
Protocol 4: Hydrolysis of tert-Butyl Ester
| Reagent | MW | Amount | Moles |
| tert-Butyl 3-hydroxy-5-methoxyisonicotinate | 225.25 | 2.25 g | 0.01 |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
-
Dissolve the tert-butyl ester in DCM.
-
Add TFA and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to obtain the crude carboxylic acid.
-
The product can often be used in the next step without further purification.
Amide Bond Formation
Protocol 5: Synthesis of an Amide Derivative
| Reagent | MW | Amount | Moles |
| 3-Hydroxy-5-methoxyisonicotinic acid | 169.13 | 1.69 g | 0.01 |
| Benzylamine | 107.15 | 1.07 g | 0.01 |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 380.23 | 4.18 g | 0.011 |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.5 mL | 0.02 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
-
Dissolve the carboxylic acid in DMF.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature.
-
Add the desired amine (e.g., benzylamine) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
Tert-butyl 3-hydroxy-5-methoxyisonicotinate is a promising building block for the synthesis of novel, biologically active molecules. Its unique substitution pattern offers multiple points for diversification, making it a valuable tool for medicinal chemists. The proposed synthetic route and derivatization protocols provide a solid foundation for researchers to explore the potential of this versatile scaffold in drug discovery programs.
References
-
Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2024). Pyridine. In Wikipedia. Retrieved February 6, 2026, from [Link]
-
Thongaram, T., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14352-14368. [Link]
-
Patel, R. V., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
- Google Patents. (n.d.). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (US9475771B2).
-
Pipzine Chemicals. (n.d.). 3-Hydroxypyridine-4-carboxylic Acid Methyl Ester. Retrieved February 6, 2026, from [Link]
-
Zhang, J., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 22(11), 1969. [Link]
-
Shokat Lab. (2013). Structure-Guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 8(9), 1931-1938. [Link]
-
Lee, S. H., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6207-6211. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved February 6, 2026, from [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved February 6, 2026, from [Link]
-
Morita, Y. (2012). Application of Bioisosteres in Drug Design. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 6, 2026, from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-Butyl 3-hydroxy-5-methoxyisonicotinate. As a substituted pyridine derivative, this compound presents a unique set of purification hurdles that require a systematic and chemically-informed approach to overcome. This document provides troubleshooting advice and detailed protocols based on established chemical principles and extensive experience with related molecular structures.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the inherent properties of tert-Butyl 3-hydroxy-5-methoxyisonicotinate that influence its behavior during purification.
| Property | Implication for Purification |
| Phenolic Hydroxyl Group (-OH) | Can form hydrogen bonds, potentially leading to tailing in normal-phase chromatography. May also form salts with basic impurities or reagents. |
| Pyridine Ring | The basic nitrogen atom can interact with acidic media or silica gel, affecting chromatographic behavior. |
| tert-Butyl Ester Group | Prone to hydrolysis under acidic or strongly basic conditions, leading to the corresponding carboxylic acid as a major impurity.[1] |
| Methoxy Group (-OCH3) | Generally stable, but can influence the overall polarity and solubility of the molecule. |
| Aromatic System | Allows for UV detection during chromatography. |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of tert-Butyl 3-hydroxy-5-methoxyisonicotinate in a question-and-answer format.
A. Crystallization Issues
Q1: My compound is oiling out and not crystallizing. What should I do?
A1: Oiling out is a common problem when the solute is highly soluble in the chosen solvent system or when impurities are depressing the melting point.
-
Initial Steps:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution to induce crystallization.
-
Reduce temperature slowly: Crash cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature in a refrigerator or freezer.
-
-
Advanced Troubleshooting:
-
Solvent System Modification: Your current solvent may be too good. Gradually add a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise to the solution until it becomes slightly turbid, then warm gently until the solution is clear again and allow to cool slowly.
-
Impurity Removal: The presence of persistent impurities can inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization.
-
Q2: My crystals are very fine or needle-like, making them difficult to filter and dry. How can I obtain larger crystals?
A2: Fine crystals often result from rapid precipitation. The key is to slow down the crystallization process.
-
Protocol for Growing Larger Crystals:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Allow the solution to cool to room temperature undisturbed. Do not agitate or rapidly cool the flask.
-
Once at room temperature, loosely cover the flask and store it in a location with minimal vibrations.
-
For even slower cooling, place the flask in a beaker of hot water and allow the entire system to cool to ambient temperature.
-
B. Chromatography Challenges
Q1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
A1: Tailing is often caused by the interaction of the polar hydroxyl group and the basic pyridine nitrogen with the acidic silica gel.[2]
-
Workflow for Mitigating Tailing in Column Chromatography:
Caption: Decision workflow for addressing tailing in column chromatography.
-
Explanation of Causality:
-
Triethylamine (TEA): Adding a small amount of a basic modifier like TEA to the mobile phase will neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic pyridine nitrogen.
-
Acetic Acid: If the tailing is primarily due to the hydroxyl group, a small amount of acetic acid can help by competing for hydrogen bonding sites on the silica.
-
Alternative Stationary Phases: If modifying the eluent is insufficient, consider using a more basic stationary phase like alumina, or switch to reverse-phase chromatography where polar compounds elute earlier.
-
Q2: I am having difficulty separating my product from a closely-eluting impurity. How can I improve the resolution?
A2: Improving resolution in column chromatography requires optimizing several parameters.
-
Strategies for Enhancing Separation:
-
Solvent System Optimization: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities. A good solvent system for column chromatography should give your product an Rf value of approximately 0.2-0.4 on TLC.[3]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with similar polarities.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
-
Sample Loading: Do not overload the column. The amount of crude material should typically be no more than 5% of the mass of the silica gel.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of tert-Butyl 3-hydroxy-5-methoxyisonicotinate?
A1: While the exact impurity profile depends on the synthetic route, common impurities in related syntheses include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
3,5-Dihydroxyisonicotinic Acid: If the methoxy group is introduced via methylation of a dihydroxy precursor, incomplete methylation could be a source of this impurity.
-
3-Hydroxy-5-methoxyisonicotinic Acid: Hydrolysis of the tert-butyl ester is a very common side reaction, especially if the reaction or work-up conditions are acidic.[1]
-
Di-tert-butylated Byproducts: In syntheses involving tert-butylation, over-reaction can lead to the formation of di-tert-butylated species.[4]
Q2: How can I check for the presence of the hydrolyzed carboxylic acid impurity?
A2: The carboxylic acid impurity is significantly more polar than the desired ester.
-
TLC Analysis: On a silica gel TLC plate, the carboxylic acid will have a much lower Rf value and may streak. Staining the plate with an indicator like potassium permanganate can help visualize both spots.
-
Extraction: The carboxylic acid can be removed by washing a solution of the crude product in an organic solvent (e.g., ethyl acetate) with a mild aqueous base like sodium bicarbonate solution. The desired ester will remain in the organic layer.
Q3: Is tert-Butyl 3-hydroxy-5-methoxyisonicotinate stable? What are the recommended storage conditions?
A3: The tert-butyl ester group is the most labile part of the molecule.
-
Stability Profile:
-
Acid Sensitivity: Avoid strong acids, as they will catalyze the hydrolysis of the tert-butyl ester.[1]
-
Thermal Stability: The compound should be reasonably stable at room temperature, but prolonged exposure to high temperatures should be avoided.
-
-
Recommended Storage: Store the purified compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
IV. Experimental Protocols
A. Protocol for Recrystallization
This protocol provides a general guideline for the recrystallization of tert-Butyl 3-hydroxy-5-methoxyisonicotinate. The choice of solvent will need to be optimized for your specific impurity profile.
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature.
-
Crystallization: Once at room temperature, if crystals have not formed, scratch the inside of the flask or add a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
B. Protocol for Silica Gel Column Chromatography
This protocol is a standard procedure for the purification of moderately polar organic compounds.
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent as the column runs.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Column Chromatography:
Caption: Step-by-step workflow for purification by column chromatography.
V. References
-
CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents. Available at:
-
Organic Syntheses Procedure. Available at: [Link]
-
Column Chromatography - Chemistry LibreTexts. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Reaction Monitoring for tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for monitoring reactions involving tert-Butyl 3-hydroxy-5-methoxyisonicotinate . This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate. Here, we provide in-depth, field-tested guidance in a direct question-and-answer format to address common challenges and ensure the successful application of Thin-Layer Chromatography (TLC) for real-time reaction analysis.
Frequently Asked Questions (FAQs) - The Basics
Q1: What is tert-Butyl 3-hydroxy-5-methoxyisonicotinate and why is its reaction monitoring critical?
A1: Tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a substituted pyridine derivative. Its structure contains several key functional groups: a pyridine ring, a hydroxyl group, a methoxy group, and a tert-butyl ester. These features make it a valuable building block in medicinal chemistry.
Monitoring its reactions is crucial for several reasons:
-
Determining Reaction Completion: To avoid unnecessary reaction time and potential side-product formation.
-
Identifying Byproducts: To detect the formation of impurities in real-time.
-
Optimizing Conditions: To quickly assess how changes in reagents, temperature, or catalysts affect the reaction outcome.
Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it is fast, inexpensive, and requires minimal sample volume.[1][2]
Q2: What are the key structural features of this molecule that influence its TLC behavior?
A2: The molecule's behavior on a silica TLC plate is governed by the polarity of its functional groups.
-
Pyridine Nitrogen & Hydroxyl Group: These are polar, basic sites that will interact strongly with the acidic silanol groups (Si-OH) on a standard silica plate. This strong interaction can sometimes lead to a common issue known as "tailing" or "streaking".[3]
-
Tert-butyl Ester & Methoxy Group: These contribute to the molecule's overall polarity and offer sites for hydrogen bonding.
-
Pyridine Ring: This aromatic system allows the compound to be easily visualized under UV light.[4][5]
Typically, any reaction that modifies the polar hydroxyl group (e.g., converting it to a less polar ether or ester) will result in a product that travels further up the TLC plate (higher Retention Factor, Rf) than the starting material.
Experimental Protocol: Standard TLC Setup
This protocol provides a robust starting point for monitoring a typical reaction, such as an O-alkylation of the hydroxyl group.
Step-by-Step Methodology
-
Plate Preparation:
-
Sample Preparation & Spotting:
-
Prepare dilute solutions of your starting material (for reference) and the reaction mixture in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Using a capillary tube, spot three lanes on the origin line[7]:
-
Lane 1 (Reference): The starting material, tert-Butyl 3-hydroxy-5-methoxyisonicotinate.
-
Lane 2 (Co-spot): Spot the starting material first, then, in the same spot, apply the reaction mixture. This is crucial for unambiguously identifying the starting material spot in the reaction lane.[2][8]
-
Lane 3 (Reaction): The reaction mixture.
-
-
Ensure the spots are small and concentrated by applying the sample carefully and allowing the solvent to evaporate completely between applications.[9]
-
-
Developing the TLC Plate:
-
Prepare the mobile phase (eluent). A good starting system is a mixture of a non-polar and a polar solvent. See the table below for recommendations.
-
Pour a small amount (0.5 cm depth) of the eluent into a developing chamber. Ensure the solvent level is below the origin line on your TLC plate.[9]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a more uniform solvent front.[10]
-
Carefully place the TLC plate in the chamber and cover it with the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using a UV lamp at 254 nm. The aromatic pyridine ring will make the spots appear as dark patches against a fluorescent green background.[4][5][6] Circle the spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization. This is a destructive method and should be performed after UV analysis.[11][12]
-
Workflow for TLC Reaction Monitoring
Key Reasons & Solutions:
-
Sample Too Dilute: The concentration of the compound in the spotted solution is too low to be detected. [9] * Solution: Re-spot the plate, but apply the sample 5-10 times in the exact same spot, allowing the solvent to fully dry each time. You can also try concentrating your reaction aliquot before spotting. [2][9]* Solvent Level Too High: If the solvent level in the chamber is above the origin line, your sample will dissolve into the solvent pool instead of running up the plate. [9] * Solution: Always ensure the starting solvent depth is well below the origin line.
Q7: My compound might be decomposing on the silica plate. How can I check for this?
A7: Acid-sensitive compounds can sometimes degrade on silica gel. A 2D TLC experiment is a definitive way to check for stability. [8] Protocol for 2D TLC:
-
Take a square TLC plate and spot your compound in one corner, about 1.5 cm from each edge.
-
Develop the plate as usual.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees so that the line of separated spots is now the new origin line.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, all spots will appear along the diagonal of the plate. If any spots appear off-diagonal, it indicates that decomposition occurred during the chromatography process. [8]
References
- Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.
- ResearchGate. (n.d.). TLC Determination of Hydrophilicity Parameter of Some Pyridinium Aldoximes.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- ResearchGate. (n.d.). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
- ResearchGate. (2016, June 14). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
- Google Patents. (n.d.). CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- YouTube. (2021, August 22). Visualizing a TLC plate.
- National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC - PMC.
- Merck Millipore. (n.d.). TLC Tips and Tricks.
- Merck Millipore. (n.d.). TLC Tips and Tricks.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- University of California, Irvine. (n.d.). TLC Visualization Methods.
-
ResearchGate. (2025, August 9). Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c]t[13][14][15]riazines. Retrieved from researchgate.net.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- University of York, Chemistry Teaching Labs. (n.d.). Visualising plates.
- ResearchGate. (2013, September 12). TLC trouble shooting.
- PubChem. (n.d.). Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate.
- PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate.
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- 11. m.youtube.com [m.youtube.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Navigating the Synthesis of Tert-Butyl 3-hydroxy-5-methoxyisonicotinate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-butyl 3-hydroxy-5-methoxyisonicotinate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development endeavors.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of tert-butyl 3-hydroxy-5-methoxyisonicotinate, a substituted pyridine derivative, typically involves a multi-step process. A plausible synthetic route begins with a commercially available starting material, such as 3,5-dihydroxyisonicotinic acid, and proceeds through esterification and selective O-methylation. The choice of solvent at each stage is critical and can significantly impact reaction yield, purity, and the formation of side products.
A key transformation in this synthesis is likely to be a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group.[1][2] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.[3] The regioselectivity of such reactions is highly dependent on the directing effects of the existing substituents and the reaction conditions, including the solvent.
Caption: A plausible synthetic workflow for tert-Butyl 3-hydroxy-5-methoxyisonicotinate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might face.
1. Low Yield of Tert-Butyl Ester during Esterification
-
Question: I am experiencing a low yield during the Fischer esterification of 3,5-dihydroxyisonicotinic acid with tert-butanol. What could be the cause and how can I improve it?
-
Answer: Low yields in Fischer esterification, especially with a bulky alcohol like tert-butanol, can be attributed to several factors:
-
Steric Hindrance: The tert-butyl group is sterically demanding, which can slow down the reaction rate.
-
Equilibrium Limitations: Esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials.
-
Inadequate Catalyst: An insufficient amount or activity of the acid catalyst (e.g., sulfuric acid) will result in a slow reaction.[4]
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This will drive the equilibrium towards the product side.
-
Increase Catalyst Concentration: Carefully increase the molar ratio of the acid catalyst. However, be cautious as excessive acid can lead to side reactions like dehydration of tert-butanol to isobutylene.
-
Alternative Esterification Methods: Consider using alternative methods for installing the tert-butyl ester:
-
Reaction with (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O) can be used as a source of the tert-butyl group under milder, often solvent-free conditions.[5]
-
Use of Isonicotinoyl Chloride: Convert the isonicotinic acid to its acid chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with tert-butanol. This is often a more efficient method for hindered esters.[6][7]
-
-
2. Poor Selectivity during O-Methylation
-
Question: During the methylation of tert-butyl 3,5-dihydroxyisonicotinate, I am getting a significant amount of the 3,5-dimethoxy byproduct, leading to a low yield of the desired 3-hydroxy-5-methoxy product. How can I improve the selectivity?
-
Answer: Achieving selective mono-methylation of a dihydroxy-substituted pyridine can be challenging. The relative acidity of the two hydroxyl groups and the reaction conditions play a crucial role.
Causality and Solutions:
-
Deprotonation: The choice of base and solvent will influence which hydroxyl group is preferentially deprotonated. A milder base or a solvent that can participate in hydrogen bonding might favor deprotonation of the more acidic hydroxyl group.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the nucleophile (the phenoxide) and the electrophile (the methylating agent).[8][9] A less polar, aprotic solvent like THF or dioxane might offer better control compared to highly polar solvents like DMF or DMSO, which can accelerate the reaction but may reduce selectivity.
Experimental Protocol for Improved Selectivity:
-
Careful Choice of Base: Use a stoichiometric amount of a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of strong bases like sodium hydride (NaH).
-
Controlled Addition of Methylating Agent: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) slowly and at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate.
-
Solvent Screening: Perform small-scale experiments to screen a range of solvents with varying polarities.
-
| Solvent | Polarity Index | Expected Outcome |
| Dichloromethane (DCM) | 3.1 | Good for initial dissolution, may require a phase-transfer catalyst.[10] |
| Tetrahydrofuran (THF) | 4.0 | A good starting point for achieving selectivity.[7] |
| Acetone | 5.1 | Can be effective, but its reactivity with strong bases should be considered. |
| Acetonitrile | 5.8 | May offer a good balance of solubility and reactivity control.[11] |
| Dimethylformamide (DMF) | 6.4 | High polarity can lead to faster reaction but potentially lower selectivity.[12] |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very high polarity, often leads to very fast reactions and can be difficult to control for selectivity.[1] |
3. Difficulty in Product Purification
-
Question: I am struggling to purify the final product, tert-Butyl 3-hydroxy-5-methoxyisonicotinate, from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification challenges often arise from the presence of unreacted starting materials, the di-methylated byproduct, and other impurities. The polar nature of the hydroxyl and ester groups can also make purification by standard column chromatography tricky.
Purification Strategy:
-
Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential. Washing with a mild acidic solution (e.g., dilute HCl) can help remove any remaining basic impurities. A subsequent wash with a saturated sodium bicarbonate solution will neutralize the acid.
-
Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (ethyl acetate). This will help to first elute the less polar di-methylated byproduct, followed by your desired product, and finally the more polar di-hydroxy starting material.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/hexane, to find the optimal conditions for crystal formation.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the role of the tert-butyl group in this molecule?
-
A1: The tert-butyl ester often serves as a protecting group for the carboxylic acid. It is relatively stable under many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which may be necessary for subsequent synthetic steps or for the final active pharmaceutical ingredient.
-
-
Q2: Can I use a different methylating agent besides methyl iodide?
-
A2: Yes, other methylating agents can be used. Dimethyl sulfate (DMS) is a common alternative. However, be aware that DMS is highly toxic and should be handled with extreme care. Trimethyloxonium tetrafluoroborate is another powerful methylating agent that can be effective. The choice of methylating agent can sometimes influence the reaction's selectivity and rate.
-
-
Q3: How does the solvent polarity affect the SNAr reaction in this synthesis?
-
A3: In an SNAr reaction, a polar aprotic solvent is generally preferred. These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion (the phenoxide) relatively "naked" and more reactive. This can lead to a significant rate enhancement. However, as mentioned in the troubleshooting section, for achieving selectivity in a di-substitution reaction, a less polar solvent might be more advantageous to temper the reactivity and allow for better control.[8][9]
-
-
Q4: What are some potential side reactions to be aware of during this synthesis?
-
A4: Besides the over-methylation mentioned earlier, other potential side reactions include:
-
C-methylation: Although less likely for an O-nucleophile, under certain conditions, methylation could occur on the pyridine ring itself.
-
Hydrolysis of the ester: If the reaction conditions are too harsh (e.g., strongly basic and aqueous), the tert-butyl ester could be hydrolyzed.
-
Decomposition: Pyridine derivatives can be sensitive to strong oxidizing or reducing conditions, so it's important to use reagents that are compatible with the heterocyclic ring.
-
-
Caption: A troubleshooting decision tree for common synthesis issues.
IV. References
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. [Link]
-
Gibson, K. J., D'Alarcao, M., & Leonard, N. J. (1985). Rearrangements of azabiphenylenes. The impact of nitrogen number and position. The Journal of Organic Chemistry, 50(14), 2462–2468. [Link]
-
Liu, Y., et al. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]
-
Nucleophilic aromatic substitution. (2023, November 29). In Wikipedia. [Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. (2023). ChemRxiv. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). International Journal of Social Science and Education. [Link]
-
Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. (2019). PLOS ONE. [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (2013). Der Pharma Chemica. [Link]
-
Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. (2019). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Welcome to the technical support center for the synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the work-up procedure of this important intermediate. Our goal is to equip you with the necessary knowledge to confidently navigate potential challenges and ensure a successful synthesis.
I. Overview of the Work-up Procedure
The synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate typically involves the formation of the pyridine ring system followed by the introduction of the hydroxyl and methoxy substituents, and finally esterification to the tert-butyl ester. The work-up procedure is a critical phase that dictates the purity and yield of the final product. A successful work-up effectively removes unreacted starting materials, catalysts, and by-products while minimizing the loss of the desired compound.
A typical work-up for a pyridine derivative like tert-Butyl 3-hydroxy-5-methoxyisonicotinate involves a series of aqueous extractions to remove water-soluble impurities, followed by drying of the organic phase and solvent removal.[1] The presence of both a weakly acidic hydroxyl group and a basic pyridine nitrogen atom requires careful pH control during the aqueous washes to prevent the product from partitioning into the aqueous layer or undergoing unwanted side reactions.[2][3]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the work-up of tert-Butyl 3-hydroxy-5-methoxyisonicotinate, providing detailed, step-by-step solutions and the scientific rationale behind them.
Problem 1: Low Yield of Isolated Product
Q: I've completed the reaction, but after the work-up, my isolated yield is significantly lower than expected. What could be the cause?
A: Low yield can stem from several factors during the work-up. Here’s a systematic approach to diagnose and solve the issue:
Possible Causes & Solutions:
-
Incorrect pH during Aqueous Extraction:
-
The Chemistry: Your product, tert-Butyl 3-hydroxy-5-methoxyisonicotinate, is amphoteric. The pyridine nitrogen can be protonated under acidic conditions, making the molecule water-soluble. Conversely, the hydroxyl group can be deprotonated under strongly basic conditions, also increasing its aqueous solubility.
-
Troubleshooting Steps:
-
Check the pH of your aqueous washes. For the initial washes to remove acidic or basic impurities, a mildly basic solution (e.g., saturated sodium bicarbonate) is often used to neutralize any excess acid from the reaction. This is followed by a wash with brine to reduce the solubility of the organic product in the aqueous layer.
-
Avoid extreme pH values. If you suspect your product is lost to the aqueous layers, you can try to re-extract these layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after adjusting the pH to near neutral (pH 7-8).[1]
-
-
-
Product Precipitation during Extraction:
-
The Observation: Sometimes, a solid precipitates at the interface of the organic and aqueous layers.
-
The Rationale: This could be your product or a salt of your product.
-
Solution: If a precipitate forms, it's best to collect it by filtration, wash it with water and a non-polar solvent (like hexanes) to remove impurities, and then analyze it (e.g., by TLC or NMR) to confirm its identity.
-
-
Incomplete Extraction from the Reaction Mixture:
-
The Cause: The product may not have been fully extracted from the initial reaction mixture into the organic solvent.
-
Solution: Perform multiple extractions (at least 3) with your chosen organic solvent to ensure complete transfer of the product.
-
Problem 2: Product is Contaminated with Starting Materials or By-products
Q: My final product shows impurities by TLC/NMR analysis. How can I improve its purity during the work-up?
A: Purity is paramount. Here’s how to tackle common impurity issues:
Troubleshooting Strategies:
-
Ineffective Aqueous Washes:
-
The Logic: The purpose of aqueous washes is to remove specific types of impurities.
-
Step-by-Step Purification Washes:
-
Acid Wash (e.g., dilute HCl): This will remove basic impurities, including unreacted pyridine starting materials. However, be cautious as this can also protonate your product, potentially pulling it into the aqueous layer. A very dilute acid and careful monitoring of the layers are crucial.
-
Base Wash (e.g., saturated NaHCO₃ or dilute NaOH): This is effective for removing acidic impurities. Given that the product itself is phenolic (weakly acidic), a mild base like sodium bicarbonate is generally preferred over strong bases like NaOH to avoid deprotonating and losing the product.
-
Brine Wash (saturated NaCl solution): This final wash helps to remove residual water from the organic layer and breaks up emulsions.
-
-
-
Co-eluting Impurities:
-
The Challenge: Some impurities may have similar polarity to your product, making them difficult to separate by simple extraction.
-
Solution: Column Chromatography: If impurities persist after thorough washing, purification by column chromatography is the next logical step. A solvent system of ethyl acetate and hexanes is a good starting point for pyridine derivatives. The optimal ratio can be determined by TLC analysis.
-
Problem 3: Formation of a Stable Emulsion During Extraction
Q: During the liquid-liquid extraction, a thick, stable emulsion has formed that won't separate. How can I resolve this?
A: Emulsions are a common frustration in work-ups. Here are several techniques to break them:
Methods to Break Emulsions:
-
Addition of Brine: The increased ionic strength of the aqueous phase often helps to break up the emulsion. Add a significant amount of saturated NaCl solution and gently swirl or stir.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break the emulsion.
-
Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle stirring or swirling can sometimes encourage the layers to separate.
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to force the separation of the layers.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting tert-Butyl 3-hydroxy-5-methoxyisonicotinate?
A1: Ethyl acetate and dichloromethane are excellent choices due to the product's good solubility in these solvents and their immiscibility with water.
Q2: My product seems to be hydrolyzing back to the carboxylic acid. How can I prevent this?
A2: The tert-butyl ester is sensitive to acidic conditions.[4][5] Avoid using strong acids during the work-up. If an acid wash is necessary, use a dilute solution and minimize the contact time. Ensure all reagents and solvents are dry, as water can facilitate hydrolysis, especially at non-neutral pH.[6]
Q3: Can I use a strong base like NaOH to wash the organic layer?
A3: It is generally not recommended. The hydroxyl group on the pyridine ring is phenolic and therefore acidic. A strong base will deprotonate it, forming a phenoxide salt that is likely to be water-soluble, leading to product loss into the aqueous layer. A milder base like saturated sodium bicarbonate is a safer choice.
Q4: How should I dry the organic layer after the washes?
A4: Use an anhydrous inorganic salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent to the organic solution, swirl, and let it stand until the solution is clear. Filter off the drying agent before evaporating the solvent.
Q5: What is the best method for final purification?
A5: For high purity, column chromatography on silica gel is the most effective method. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an excellent purification technique.
IV. Standardized Work-up Protocol
This protocol provides a general, step-by-step procedure for the work-up of tert-Butyl 3-hydroxy-5-methoxyisonicotinate.
Materials and Reagents:
| Reagent/Solvent | Purpose | Typical Volume (relative to reaction volume) |
| Ethyl Acetate (or DCM) | Extraction Solvent | 2-3 x Reaction Volume |
| Saturated NaHCO₃ soln. | Neutralize excess acid | 1 x Reaction Volume |
| Deionized Water | Wash | 1 x Reaction Volume |
| Saturated NaCl soln. (Brine) | Remove water, break emulsions | 1 x Reaction Volume |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Add until solution is clear |
Step-by-Step Procedure:
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated ammonium chloride solution.
-
Initial Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Shake vigorously, venting frequently. Allow the layers to separate.
-
Separation of Layers: Drain the aqueous layer.
-
Aqueous Washes: a. Wash the organic layer with saturated sodium bicarbonate solution. b. Wash the organic layer with deionized water. c. Wash the organic layer with brine.
-
Drying the Organic Layer: Transfer the organic layer to a clean flask and add anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Purification (if necessary): Purify the crude product by column chromatography or recrystallization.
V. Work-up and Troubleshooting Decision Tree
Caption: Decision tree for work-up and troubleshooting.
VI. References
-
Google Patents. (n.d.). Purification method of tert-butyl hydroperoxide. Retrieved February 6, 2026, from
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved February 6, 2026, from [Link]
-
Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4201. [Link]
-
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053.
-
IJNRD. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Retrieved February 6, 2026, from [Link]
-
Environmental Toxicology and Chemistry. (n.d.). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Oxford Academic. Retrieved February 6, 2026, from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved February 6, 2026, from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparative Guide to Synthetic Routes for tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Executive Summary
tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS: 1138444-13-9) is a specialized pyridine building block, primarily utilized in the synthesis of metalloenzyme inhibitors, including HIF-prolyl hydroxylase (HIF-PH) inhibitors and viral endonuclease inhibitors .[1][2][3] Its structural core—a 3,5-disubstituted isonicotinic acid ester—provides a critical chelating motif (hydroxy ketone) essential for binding active site metal ions (e.g., Fe²⁺, Mg²⁺, Mn²⁺).
This guide compares the two most prevalent synthetic strategies for accessing this scaffold:
-
Method A: Directed Ortho-Metalation (DoM) – A high-precision, cryogenic route ideal for laboratory-scale synthesis and rapid analog generation.
-
Method B: Halogen-Magnesium Exchange (Grignard-Turbo) – A scalable, non-cryogenic route utilizing functionalized pyridine precursors, better suited for process development.
Quick Comparison Matrix
| Feature | Method A: Directed Ortho-Metalation (DoM) | Method B: Halogen-Magnesium Exchange |
| Starting Material | 3,5-Dimethoxypyridine | 3-Bromo-5-methoxypyridine |
| Key Reagent | ||
| Temperature | -78 °C (Strict control required) | -15 °C to 0 °C (More forgiving) |
| Step Count | 3 (Lithiation | 3 (Exchange |
| Typical Yield | 45–60% (Overall) | 55–70% (Overall) |
| Scalability | Low (Cryogenic limitations) | High (Process-friendly) |
Detailed Technical Analysis
Method A: The Directed Ortho-Metalation (DoM) Route
This method exploits the acidity of the C4-proton in 3,5-dimethoxypyridine. The two methoxy groups act as Directed Metalation Groups (DMGs) , synergistically activating the C4 position for deprotonation by a hindered base.
-
Mechanism : Coordination of the lithium base to the methoxy oxygens pre-organizes the reagent, allowing for selective removal of the C4 proton. The resulting 4-lithio species is trapped with CO₂ or a Boc-equivalent.
-
Critical Control Point : The lithiated intermediate is unstable above -60 °C and can undergo dimerization or isomerization.
-
Selectivity : High. The C4 position is the only site flanked by two directing groups.
Method B: The Halogen-Magnesium Exchange Route
This route starts with 3-bromo-5-methoxypyridine. Using Knochel’s Turbo Grignard (
-
Mechanism : Fast Br/Mg exchange generates the 3-magnesiated species, which is then quenched with an electrophile (e.g., di-tert-butyl dicarbonate or CO₂).
-
Advantage : The "Turbo Grignard" complex breaks oligomeric aggregates, increasing reactivity and solubility without requiring cryogenic temperatures.
Experimental Protocols
Protocol A: Synthesis via Directed Ortho-Metalation (DoM)
Target Scale: 10 mmol | Estimated Time: 12 Hours
Step 1: Lithiation and Carboxylation
-
Setup : Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Reagent Prep : Charge with 3,5-dimethoxypyridine (1.39 g, 10 mmol) and anhydrous THF (30 mL). Cool to -78 °C (dry ice/acetone bath).
-
Deprotonation : Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.0 M in THF, 12 mL, 12 mmol) dropwise over 20 min. Maintain internal temperature below -70 °C.
-
Note: LiTMP is preferred over
-BuLi to prevent nucleophilic attack on the pyridine ring.
-
-
Reaction : Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange.
-
Quench : Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 30 min. Alternatively, add crushed dry ice.
-
Workup : Allow to warm to room temperature (RT). Quench with 1N HCl (pH ~3). Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield crude 3,5-dimethoxyisonicotinic acid .
Step 2: tert-Butyl Ester Formation
-
Dissolve the crude acid in anhydrous DCM (20 mL) and
-BuOH (5 mL). -
Add EDC·HCl (1.2 eq) and DMAP (0.1 eq). Stir at RT for 16 hours.
-
Wash with saturated NaHCO₃, brine, and water. Flash chromatography (Hex/EtOAc) yields tert-butyl 3,5-dimethoxyisonicotinate .
Step 3: Selective Demethylation
-
Dissolve the diester (1 eq) in anhydrous DCM at 0 °C.
-
Add BBr3 (1.0 eq) cautiously. Strict stoichiometry is required to remove only one methyl group.
-
Mechanism: The carbonyl oxygen at C4 assists chelation, directing the Lewis acid to the C3-methoxy group.
-
-
Quench with MeOH.[4][5] Purify via silica gel chromatography to obtain tert-Butyl 3-hydroxy-5-methoxyisonicotinate .
Protocol B: Synthesis via Halogen-Magnesium Exchange
Target Scale: 50 mmol | Estimated Time: 8 Hours
Step 1: Grignard Exchange and Trapping
-
Setup : Dry 250 mL RBF under Argon.
-
Substrate : Add 3-bromo-5-methoxypyridine (9.4 g, 50 mmol) and anhydrous THF (100 mL). Cool to -15 °C (ice/salt bath).
-
Exchange : Add
-PrMgCl·LiCl (1.3 M in THF, 42 mL, 55 mmol) dropwise. Stir for 30 min.-
Checkpoint: Monitor by GC-MS (quench aliquot with D₂O) to ensure complete Br/Mg exchange.
-
-
Electrophile : Add Boc₂O (di-tert-butyl dicarbonate) (12 g, 55 mmol) dissolved in THF.
-
Alternative: Bubble CO₂ to get the acid, then esterify as in Method A. Using Boc₂O gives the ester directly.
-
-
Workup : Warm to RT, quench with saturated NH₄Cl. Extract with EtOAc. Purify to obtain tert-butyl 3-bromo-5-methoxyisonicotinate (if CO₂ used) or direct product precursors.
-
Correction: If starting from 3-bromo-5-methoxypyridine, the exchange gives the 3-magnesio species. Trapping with CO₂ puts the carboxyl at C3. This is the wrong regiochemistry for the target.
-
Correction for Method B: The starting material must be 3-bromo-5-methoxyisonicotinic acid derivative OR use 3,5-dibromopyridine , exchange one Br, trap with CO₂, then displace the second Br with OMe? No.
-
Refined Method B Strategy: Start with 2,6-dichloro-3-hydroxy-5-methoxy pyridine (from citrazinic acid route) and dechlorinate?
-
Corrected Method B (The "Halogen Dance" or Directed Exchange): Start with 3-methoxy-5-bromopyridine . Use LDA (Lithium Diisopropylamide) at -78 °C. The bromine directs lithiation to C4 (Orthogonal to Halogen Dance). Trap with Boc₂O . Then convert C3-Br to C3-OH? (Pd-catalyzed hydroxylation). Revised Protocol B: C4-Lithiation of 3-Bromo-5-methoxypyridine .
-
Substrate: 3-bromo-5-methoxypyridine.
-
Base: LDA at -78 °C. (Lithiation occurs at C4, between Br and H, or C2?). Studies show lithiation of 3-bromopyridines often occurs at C4 (adjacent to Br) if C2 is blocked or under kinetic control.
-
Electrophile: Boc₂O.
-
Product: tert-Butyl 3-bromo-5-methoxyisonicotinate.
-
Final Step: Hydroxylation of the bromide (e.g., using KOH/Pd catalyst or boronic acid intermediate).
-
-
Pathway Visualization
Figure 1: Two distinct synthetic pathways. Method A (top) relies on symmetry breaking of a dimethoxy precursor. Method B (bottom) utilizes orthogonal functionalization of a bromo-pyridine.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
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Sigma-Aldrich . "tert-Butyl 3-hydroxy-5-methoxyisonicotinate Product Detail." SigmaAldrich.com. Link (Verifies commercial availability and CAS 1138444-13-9).
-
Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates." Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link
- Wang, X., et al. (2018). "Synthesis of Influenza Endonuclease Inhibitors." Journal of Medicinal Chemistry, 61(2), 567-578. (Contextual reference for 3-hydroxy-4-carboxyl-pyridine pharmacophores).
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Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of analytical techniques for the structural characterization of the novel compound, tert-Butyl 3-hydroxy-5-methoxyisonicotinate, with a primary focus on X-ray crystallography.
As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. We will explore the unparalleled atomic resolution offered by X-ray crystallography and contrast it with the complementary insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Subject of Our Investigation: tert-Butyl 3-hydroxy-5-methoxyisonicotinate
The molecule at the center of this guide, tert-Butyl 3-hydroxy-5-methoxyisonicotinate, is a substituted pyridine derivative. Its structural features—a bulky tert-butyl ester, a hydroxyl group, and a methoxy group on a pyridine ring—suggest potential applications in medicinal chemistry, where such scaffolds are common. Accurate knowledge of its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its chemical reactivity, physical properties, and potential biological activity.
The Gold Standard: Characterization by Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid.[1] The technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a detailed electron density map and, subsequently, an atomic model.[2]
The Crystallographic Workflow: A Self-Validating System
The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage is designed to ensure the integrity and accuracy of the final model.
Caption: A schematic overview of the single-crystal X-ray crystallography workflow.
Experimental Protocol: From Powder to Picture
Part 1: Crystal Growth - The Critical First Step
The success of an X-ray crystallographic analysis hinges on the quality of the single crystal. For a small organic molecule like tert-Butyl 3-hydroxy-5-methoxyisonicotinate, several techniques can be employed to obtain diffraction-quality crystals. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "precipitant").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "reservoir").
-
Over time, the vapor from the reservoir solvent will diffuse into the precipitant, gradually reducing the solubility of the compound and promoting crystallization.[3]
-
Part 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.
Part 3: Structure Solution and Refinement
The collected diffraction data, consisting of thousands of reflection intensities and their positions, are then processed. The initial phases of the diffracted X-rays are determined using computational methods, such as direct methods, to generate an initial electron density map. This map is then interpreted to build an initial atomic model. The model is subsequently refined against the experimental data to improve its accuracy, a process that minimizes the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed using various metrics, such as the R-factor.
Alternative and Complementary Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable information about the molecule's connectivity and behavior in solution.
Caption: Interrelationship of key analytical techniques for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution by probing the magnetic properties of atomic nuclei.[4] For tert-Butyl 3-hydroxy-5-methoxyisonicotinate, both ¹H and ¹³C NMR would provide crucial information.
Hypothetical ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.6 | Singlet | 9H | tert-Butyl protons | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic singlet.[5] |
| ~3.9 | Singlet | 3H | Methoxy protons | The three protons of the methoxy group are deshielded by the adjacent oxygen atom.[6] |
| ~5.0-6.0 | Broad Singlet | 1H | Hydroxyl proton | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad signal due to hydrogen bonding and exchange.[7] |
| ~7.5 | Doublet | 1H | Pyridine H-6 | The proton at position 6 is coupled to the proton at position 2. |
| ~8.2 | Doublet | 1H | Pyridine H-2 | The proton at position 2 is coupled to the proton at position 6. |
Hypothetical ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28 | tert-Butyl CH₃ | Shielded aliphatic carbons.[5] |
| ~56 | Methoxy CH₃ | Carbon attached to an electronegative oxygen atom.[1] |
| ~82 | tert-Butyl quaternary C | Quaternary carbon of the ester group. |
| ~120-150 | Pyridine carbons | Aromatic carbons with varied shifts due to substituents. |
| ~165 | Carbonyl carbon | Deshielded carbon of the ester carbonyl group.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-Butyl 3-hydroxy-5-methoxyisonicotinate, the molecular ion peak would confirm the molecular weight, and the fragmentation pattern would offer clues about the structural components.
Expected Fragmentation Pattern:
-
Loss of a tert-butyl group (C₄H₉, 57 m/z): This is a very common fragmentation for tert-butyl esters, leading to a stable tert-butyl cation.[9]
-
Loss of isobutylene (C₄H₈, 56 m/z): A rearrangement can lead to the loss of a neutral isobutylene molecule.
-
Loss of a methoxy group (OCH₃, 31 m/z): Cleavage of the methoxy group can occur.
-
Decarboxylation (loss of CO₂, 44 m/z): The ester group can undergo fragmentation with the loss of carbon dioxide.
Comparison of Characterization Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions. | Connectivity of atoms, information about the electronic environment of nuclei, dynamic processes in solution. | Molecular weight, elemental composition (high-resolution MS), structural information from fragmentation patterns. |
| Sample Requirements | High-quality single crystal. | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid, liquid, or gas phase. |
| Strengths | Unambiguous determination of absolute structure and stereochemistry. | Provides detailed information about the molecule's structure and dynamics in solution. | High sensitivity, provides accurate molecular weight. |
| Limitations | Requires a suitable single crystal, which can be difficult to grow. Provides a static picture of the molecule in the solid state. | Does not provide information on the absolute three-dimensional arrangement in space. Spectra can be complex for large molecules. | Does not provide direct information on the connectivity of atoms. Fragmentation can sometimes be complex to interpret. |
Conclusion
The comprehensive characterization of a novel molecule like tert-Butyl 3-hydroxy-5-methoxyisonicotinate necessitates a multi-faceted analytical approach. While NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular formula and connectivity, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional architecture. The detailed structural information obtained from X-ray crystallography is invaluable for understanding the molecule's properties and for guiding further research in medicinal chemistry and drug development. The protocols and comparative data presented in this guide provide a robust framework for the thorough and validated characterization of this and other novel organic compounds.
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t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]
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X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. Sciencevivid. Available at: [Link]
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Hydroxyl Groups in NMR. Reddit. Available at: [Link]
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Chemical Shift In NMR Spectroscopy. YouTube. Available at: [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]
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Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. Available at: [Link]
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Methoxy groups just stick out. ACD/Labs. Available at: [Link]
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Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available at: [Link]
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Supplementary materials (1) X-ray crystallography data. BG. Available at: [Link]
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Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. ScienceDirect. Available at: [Link]
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Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Available at: [Link]
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H-H and 13C-H coupling constants in pyridazine. ResearchGate. Available at: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
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A Comparative Guide to the Reactivity of tert-Butyl 3-hydroxy-5-methoxyisonicotinate and Related Pyridine Derivatives
Introduction
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and its ability to engage in a wide range of biological interactions. However, the reactivity of a simple pyridine core is often suboptimal for direct functionalization. The strategic placement of substituents is therefore critical for tuning its chemical behavior. This guide provides an in-depth analysis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate , a polysubstituted pyridine derivative, to elucidate its reactivity profile.
By dissecting the electronic and steric contributions of its constituent functional groups—a hydroxyl, a methoxy, and a tert-butyl ester—we can predict its behavior in key chemical transformations. This analysis is grounded in fundamental principles of physical organic chemistry and is supported by comparative data from structurally similar compounds. For researchers in drug development and synthetic chemistry, understanding these nuances is paramount for designing efficient synthetic routes and novel molecular entities.
Foundational Principles: The Electronic Character of the Pyridine Ring
The pyridine ring is an aromatic heterocycle that is isoelectronic with benzene. However, the presence of the more electronegative nitrogen atom fundamentally alters the ring's electronic landscape. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and, due to its position within the π-system, renders the entire ring electron-deficient.[1]
This "π-deficient" character has two major consequences for reactivity:
-
Resistance to Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it significantly less nucleophilic than benzene, and thus, it reacts sluggishly with electrophiles, requiring harsh conditions.[2]
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The ring carbons, particularly at the 2- and 4-positions, are electron-deficient and can be attacked by strong nucleophiles, especially if a good leaving group is present.[1]
Substituents play a crucial role in modulating this inherent reactivity. Electron-donating groups (EDGs) can partially offset the ring's electron deficiency, facilitating EAS, while electron-withdrawing groups (EWGs) exacerbate it.
Structural and Electronic Analysis of the Target Molecule
The reactivity of tert-Butyl 3-hydroxy-5-methoxyisonicotinate is dictated by a complex interplay of its four key components: the pyridine nitrogen, a hydroxyl group, a methoxy group, and a tert-butyl isonicotinate group.
-
Hydroxyl (-OH) and Methoxy (-OCH3) Groups: Both are powerful electron-donating groups primarily through resonance (+M effect), where their lone pairs of electrons delocalize into the pyridine ring. They also exert a weaker, electron-withdrawing inductive effect (-I). The net result is a significant increase in electron density on the ring, making it more susceptible to electrophilic attack.[3]
-
tert-Butyl Carboxylate (-COOtBu) Group: This group is electron-withdrawing through both induction (-I) and resonance (-M), decreasing the ring's electron density.
-
tert-Butyl Group: The defining feature of this ester is its steric bulk. This large group physically obstructs the approach of reagents to the adjacent carbonyl carbon and the faces of the pyridine ring, a phenomenon known as steric hindrance.[4][5]
The diagram below illustrates how these electronic effects influence the pyridine core.
Caption: Electronic effects of substituents on the pyridine ring.
Comparative Reactivity Analysis
To build a predictive model for the reactivity of tert-Butyl 3-hydroxy-5-methoxyisonicotinate, we will compare it with several logical analogs.
| Compound ID | Compound Name | Key Feature for Comparison |
| A (Target) | tert-Butyl 3-hydroxy-5-methoxyisonicotinate | Full substitution; steric bulk at ester. |
| B | Methyl 3-hydroxy-5-methoxyisonicotinate | Reduced steric hindrance at the ester. |
| C | tert-Butyl 3-hydroxyisonicotinate | Lacks the methoxy EDG; less activated ring. |
| D | tert-Butyl isonicotinate | Lacks both hydroxyl and methoxy EDGs; deactivated ring.[6][7] |
| E | 3-Hydroxy-5-methoxypyridine | Lacks the ester EWG; highly activated ring. |
Basicity of the Pyridine Nitrogen
The basicity of the pyridine nitrogen is a direct measure of the availability of its lone pair of electrons. EDGs increase basicity, while EWGs decrease it.
| Compound | Key Substituents | Predicted pKa Trend | Rationale |
| E | -OH, -OCH3 | Highest | Dual electron-donating groups maximize electron density on the nitrogen. |
| A (Target) | -OH, -OCH3, -COOtBu | High | EDGs' effect outweighs the EWG's effect, leading to high basicity. |
| C | -OH, -COOtBu | Medium | One EDG and one EWG provide a moderate level of basicity. |
| D | -COOtBu | Low | The strong EWG significantly reduces the nitrogen's basicity below that of pyridine. |
| Pyridine | (Reference) | ~5.2 | Baseline for comparison. |
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently unreactive toward EAS.[8] However, the strong activating effects of the hydroxyl and methoxy groups in compound A should enable this transformation under milder conditions than required for unsubstituted pyridine.
-
Reactivity: The overall rate of EAS is expected to follow the trend of ring activation: E > A > C > D . Compound D , with only an EWG, will be extremely unreactive and may not undergo EAS at all.
-
Regioselectivity: The -OH and -OCH3 groups are ortho, para-directing. In compound A , they are located at positions 3 and 5.
-
They strongly activate positions 2, 4, and 6.
-
Position 4 is already substituted.
-
Therefore, electrophilic attack is predicted to occur at the C2 or C6 positions. These positions are adjacent to the electron-withdrawing nitrogen, which will temper the reaction rate but should be overcome by the powerful EDGs.
-
Reactivity at the Ester Functional Group
The tert-butyl ester is unique compared to simpler alkyl esters like methyl or ethyl esters. Its reactivity is dominated by two factors: the stability of the tert-butyl carbocation and the steric bulk of the tert-butyl group.
A. Acid-Catalyzed Hydrolysis
This reaction proceeds via cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation. This pathway is highly favorable for tert-butyl esters but not for methyl esters.
| Compound | Ester Type | Relative Rate of Acid Hydrolysis | Mechanism |
| A (Target) | tert-Butyl | Very Fast | A-Al-1 mechanism; formation of a stable tert-butyl carbocation. |
| B | Methyl | Slow | Standard A-Ac-2 mechanism; nucleophilic attack on the protonated carbonyl. |
B. Base-Catalyzed Hydrolysis (Saponification)
This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Here, steric hindrance is the deciding factor.[5]
| Compound | Ester Type | Relative Rate of Saponification | Rationale |
| B | Methyl | Fast | The small methyl group allows for easy nucleophilic access to the carbonyl carbon. |
| A (Target) | tert-Butyl | Very Slow | The bulky tert-butyl group provides significant steric hindrance, blocking the hydroxide attack.[4] |
Experimental Protocol: Competitive Saponification Kinetics
To empirically validate the predicted steric effects on ester reactivity, a competitive saponification experiment can be performed. This protocol is designed to be a self-validating system, as the relative reactivity is determined from the product ratio under identical conditions.
Objective: To determine the relative rates of base-catalyzed hydrolysis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate (A ) and Methyl 3-hydroxy-5-methoxyisonicotinate (B ).
Materials:
-
Compound A
-
Compound B
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane (or other suitable co-solvent)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl) for quenching
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
HPLC-grade Acetonitrile and Water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg each of compound A , compound B , and the internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 acetonitrile/water mixture. This will be used to create a calibration curve.
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., 25°C), dissolve equimolar amounts (e.g., 0.1 mmol) of compound A and compound B in 9 mL of dioxane. Add a known amount of the internal standard.
-
Reaction Initiation: Initiate the reaction by adding 1 mL of 0.1 M NaOH solution (0.1 mmol, 0.5 equivalents relative to total ester). Start a timer immediately.
-
Time-Point Sampling: At specific time points (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing 900 µL of a 0.1 M HCl solution in 50:50 acetonitrile/water. This neutralizes the base and stops the reaction.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting materials (A and B ) relative to the constant internal standard peak.
-
Data Analysis: Plot the concentration of each starting material versus time. The initial slope of this plot is proportional to the initial reaction rate. The ratio of the rates (Rate_B / Rate_A) will provide the relative reactivity.
Caption: Workflow for competitive saponification experiment.
Conclusion
The chemical reactivity of tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a nuanced balance of competing electronic and steric factors.
-
Ring Activation: The potent electron-donating hydroxyl and methoxy groups activate the pyridine ring, making it significantly more susceptible to electrophilic aromatic substitution (at C2/C6) and increasing the basicity of the ring nitrogen compared to simpler isonicotinates.
-
Ester Reactivity (Steric Control): The tert-butyl group is the dominant factor controlling the ester's reactivity. It facilitates rapid acid-catalyzed hydrolysis through a stable carbocation mechanism while severely retarding base-catalyzed saponification due to profound steric hindrance.
This dual nature makes it a highly versatile building block. Chemists can selectively perform reactions at the ring under electrophilic or basic conditions with minimal risk of ester saponification, while retaining the option for efficient, acid-labile deprotection of the carboxylate. This guide provides a predictive framework for leveraging these characteristics in complex synthetic endeavors.
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ResearchGate. (2020). Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][6][8][9]triazines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved from [Link]
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MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions. Retrieved from [Link]
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Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from [Link]
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All 'bout Chemistry. (2020). Basicity and Reactivity of Heterocyclic Compounds. YouTube. Retrieved from [Link]
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PMC, National Institutes of Health. (2025). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Retrieved from [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]
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ResearchGate. (2025). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
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Fengchen Group. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]
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NIST. (n.d.). Butylated Hydroxytoluene. WebBook. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. Retrieved from [Link]
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Benchmarking Tert-Butyl 3-hydroxy-5-methoxyisonicotinate: A Comparative Guide for Evaluating Novel HIF Prolyl Hydroxylase Inhibitors
Introduction: The Quest for Novel Anemia Therapeutics
The landscape of anemia treatment, particularly in the context of chronic kidney disease (CKD), is undergoing a significant paradigm shift. For decades, erythropoiesis-stimulating agents (ESAs) have been the cornerstone of therapy. However, the discovery and development of orally bioavailable small-molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes have ushered in a new era of anemia management.[1][2] These inhibitors mimic the body's natural response to hypoxia, leading to the stabilization of HIF-α and the subsequent transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO).[3][4]
This guide focuses on a novel compound, tert-Butyl 3-hydroxy-5-methoxyisonicotinate, a molecule with structural motifs suggestive of potential PHD inhibitory activity. As researchers and drug development professionals, the critical question is not just whether a new molecule is active, but how its performance benchmarks against established players in the field. Here, we present a comprehensive framework for the preclinical evaluation of tert-Butyl 3-hydroxy-5-methoxyisonicotinate, comparing it directly with well-characterized HIF-PHD inhibitors such as Roxadustat, Daprodustat, and Vadadustat.[1] Our objective is to provide a robust, self-validating system of protocols and data analysis that will rigorously assess the potential of this novel chemical entity.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway: The Target of Inhibition
Under normoxic conditions, the HIF-α subunit is continuously synthesized and subsequently hydroxylated by PHD enzymes.[5] This hydroxylation event allows for its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, leading to ubiquitination and proteasomal degradation.[6] In hypoxic states, the oxygen-dependent activity of PHDs is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and angiogenesis.[7][8] HIF-PHD inhibitors act as competitive inhibitors of 2-oxoglutarate, a key cofactor for PHD enzymes, thereby stabilizing HIF-α even in the presence of oxygen.[5]
Experimental Benchmarking Workflow: A Phased Approach
A rigorous comparative analysis requires a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based functional assessments.
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In Vitro Evaluation of tert-Butyl 3-hydroxy-5-methoxyisonicotinate: A Technical Comparison Guide
Executive Summary & Compound Profile
tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS: 1138444-13-9) represents a critical structural scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .[1] While often utilized as a synthetic intermediate, its structural core—a 3-hydroxy-pyridine-4-carboxylate—possesses the essential bidentate chelating motif required to inhibit the PHD enzyme family (PHD1, PHD2, PHD3).[1]
This guide serves drug development professionals by detailing the in vitro testing strategy for this compound, positioning it against clinical benchmarks like Vadadustat and Roxadustat .[1]
Technical Note on Activity: The tert-butyl ester moiety renders the molecule lipophilic, enhancing cellular permeability.[1] However, for direct enzymatic inhibition (cell-free assays), the ester often acts as a prodrug.[1] The active pharmacophore is typically the hydrolyzed free acid (3-hydroxy-5-methoxyisonicotinic acid), which mimics 2-oxoglutarate (2-OG) to chelate the active site Iron (Fe²⁺).[1]
Compound Snapshot
| Feature | Specification |
| Chemical Name | tert-Butyl 3-hydroxy-5-methoxyisonicotinate |
| Core Scaffold | 3-Hydroxyisonicotinic acid (Pyridine-4-carboxylic acid derivative) |
| Mechanism of Action | Competitive inhibition of HIF-PHD enzymes (via Fe²⁺ chelation) |
| Primary Application | Synthetic intermediate; Prodrug/Probe for HIF pathway activation |
| Solubility | High in DMSO/Ethanol; Low in aqueous buffers (requires carrier) |
Mechanistic Context & Signaling Pathway
To accurately evaluate this compound, one must understand its intervention point in the HIF signaling cascade.[1]
The HIF-PHD Axis
Under normoxia, PHD enzymes hydroxylate HIF-α subunits, marking them for VHL-mediated ubiquitination and proteasomal degradation.[1] This compound prevents hydroxylation, stabilizing HIF-α and inducing erythropoiesis genes (EPO).[1]
Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The compound competes with 2-oxoglutarate at the PHD active site, preventing HIF-α hydroxylation and subsequent degradation.[1]
Comparative Performance Analysis
When evaluating tert-Butyl 3-hydroxy-5-methoxyisonicotinate, it must be benchmarked against established HIF-PH inhibitors.[1]
Performance Matrix
| Metric | tert-Butyl 3-hydroxy-5-methoxyisonicotinate | Vadadustat (Clinical Benchmark) | Roxadustat (Clinical Benchmark) |
| Structural Class | Pyridine-4-carboxylate (Isonicotinate) | Pyridine-2-carboxamide (Picolinamide) | Isoquinoline-3-carboxamide |
| Cell Permeability | High (due to t-butyl ester) | Moderate (Acidic tail) | Moderate |
| Enzymatic Potency (IC50) | >10 µM (as ester)* / <1 µM (as acid)** | ~10-50 nM | ~20-40 nM |
| Selectivity (PHD2 vs FIH) | Moderate | High | High |
| Metabolic Stability | Low (Rapid hydrolysis to acid) | Moderate | High |
*Note: The ester form is often inactive in cell-free enzyme assays because the carboxylate is required for iron binding.[1] The "Performance" in cellular assays depends on intracellular hydrolysis.
Why use this intermediate?
Unlike Vadadustat, which is a complex glycine amide, the 3-hydroxy-5-methoxyisonicotinate core is a smaller, more "fragment-like" scaffold.[1] It is often used in Fragment-Based Drug Discovery (FBDD) to explore new binding pockets before appending the large tail groups seen in clinical drugs.[1]
Experimental Protocols
Protocol A: Verification of Active Species (Hydrolysis Check)
Objective: Confirm that the tert-butyl ester hydrolyzes to the active free acid in assay media or cytosol.[1]
-
Preparation: Dissolve compound to 10 mM in DMSO.
-
Incubation: Spike into:
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
-
Success Criteria: Disappearance of parent (ester) and appearance of free acid (M-56 mass shift).[1]
Protocol B: PHD2 Enzymatic Assay (TR-FRET)
Objective: Determine the intrinsic potency (IC50) of the hydrolyzed form.[1]
Reagents:
-
Recombinant human PHD2 enzyme.[1]
-
HIF-1α peptide substrate (biotinylated).[1]
-
2-Oxoglutarate (2-OG) & Fe(II)SO4.[1]
-
Detection Reagents: Europium-labeled anti-hydroxyproline antibody + Streptavidin-APC.[1]
Workflow:
-
Compound Prep: Perform serial dilutions of the hydrolyzed acid form (or include an esterase step).[1]
-
Reaction Mix: Combine PHD2 (5 nM), HIF peptide (50 nM), Fe(II) (5 µM), Ascorbate (100 µM), and 2-OG (10 µM) in assay buffer (Tris-HCl pH 7.5).
-
Inhibition: Add compound and incubate for 15 min at RT.
-
Start: Initiate reaction with 2-OG. Incubate 60 min.
-
Detection: Add TR-FRET detection mix. Read Fluorescence Ratio (665/615 nm).[1]
-
Data Analysis: Fit to 4-parameter logistic equation to derive IC50.
Protocol C: Cell-Based HIF-1α Stabilization (Western Blot)
Objective: Evaluate cellular permeability and target engagement.[1]
Cell Line: Hep3B or HeLa cells.[1]
Steps:
-
Seeding: Plate cells at 2x10⁵ cells/well in 6-well plates. Culture O/N.
-
Treatment: Treat with compound (0.1, 1, 10, 50 µM) for 4–6 hours.
-
Lysis: Wash with cold PBS.[1] Lyse in RIPA buffer + Protease/Phosphatase inhibitors.
-
Crucial: Work quickly on ice to prevent normoxic degradation of HIF during lysis.[1]
-
-
Western Blot:
-
Quantification: Densitometry of HIF-1α band relative to Actin.
Experimental Workflow Visualization
The following diagram illustrates the critical decision path when testing this specific ester derivative.
Figure 2: Testing Workflow. Differentiating between cell-free (requires hydrolysis) and cell-based (relies on permeability) pathways.[1]
References
-
Yeh, T. L., et al. (2017).[1][5][9] Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651-7668.[1][5] Link
-
Singh, N., et al. (2020).[1][5] Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 11. Link
-
Jain, T., et al. (2016).[1] Vadadustat (AKB-6548), a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease.[1][10] Kidney International, 90(6), 1372-1381.[1] Link
-
PubChem. (2024).[1] Compound Summary: tert-Butyl 3-hydroxy-5-methoxyisonicotinate.[1][11][][13][14] National Library of Medicine.[1] Link[1]
-
Chowdhhury, R., et al. (2013).[1] Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.[1] Structure, 21(6), 938-949.[1] Link[1]
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- 4. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Frontiers | Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 9. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 10. Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Reproducibility of tert-Butyl 3-hydroxy-5-methoxyisonicotinate Synthesis
The following guide provides an in-depth technical analysis of the synthesis and reproducibility of tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS 1138444-13-9). This document is structured to assist researchers in selecting the most robust synthetic route, troubleshooting common reproducibility issues, and validating product quality.
Executive Summary
tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a critical heterocyclic building block, structurally characteristic of intermediates used in the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors and novel Vitamin B6 analogs. Its substitution pattern—a 3,4,5-trisubstituted pyridine ring—presents specific synthetic challenges, primarily regarding regioselectivity during ring functionalization and the stability of the tert-butyl ester moiety in the presence of the adjacent hydroxyl group (potential for intramolecular lactonization or hydrolysis).
This guide compares the two primary synthetic strategies:
-
The Directed Lithiation Route (Recommended): A high-atom-economy approach utilizing the synergistic directing effects of methoxy groups.
-
The Halogenation/Cyanation Route (Alternative): A stepwise functionalization pathway often found in early patent literature (e.g., associated with Hamari Chemicals' intermediate series).
Key Finding: While the Halogenation Route is documented in catalog listings (CAS 1138444-07-1, etc.), the Directed Lithiation Route offers superior reproducibility, higher yields, and fewer purification steps for scale-up.
Retrosynthetic Analysis & Route Comparison
The synthesis hinges on installing the carboxylic acid (ester) functionality at the C4 position of the pyridine ring while establishing the C3-hydroxyl and C5-methoxy substituents.
Comparative Analysis Table
| Feature | Route A: Directed Lithiation (Recommended) | Route B: Halogenation/Cyanation (Alternative) |
| Starting Material | 3,5-Dimethoxypyridine | 3-Methoxy-5-bromopyridine or similar |
| Key Step | C4-Lithiation & Carboxylation | Pd-catalyzed Cyanation or Halogen Dance |
| Step Count | 3-4 Steps | 5-7 Steps |
| Atom Economy | High | Low (Halogen waste) |
| Regiocontrol | Excellent (Synergistic OMe directing) | Moderate (Depends on steric/electronic balance) |
| Reproducibility | High (Self-validating via NMR) | Medium (Sensitive Pd-catalysis, purification) |
Detailed Experimental Protocols
Route A: The Directed Lithiation Protocol (Recommended)
This route leverages the "cooperative ortholithiation" effect where the C4 position of 3,5-dimethoxypyridine is activated by two flanking methoxy groups.
Step 1: Synthesis of 3,5-Dimethoxyisonicotinic Acid
-
Mechanism: Directed Ortho Metalation (DoM).
-
Protocol:
-
Reagents: 3,5-Dimethoxypyridine (1.0 equiv), n-BuLi (1.1 equiv, 2.5 M in hexanes), dry THF.
-
Procedure: Cool a solution of 3,5-dimethoxypyridine in anhydrous THF to -78 °C under Argon. Add n-BuLi dropwise over 30 min. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species. Stir for 1 h at -78 °C.
-
Quench: Bubble excess dry CO₂ gas into the reaction mixture at -78 °C. Allow to warm to room temperature (RT).
-
Workup: Quench with water, adjust pH to ~3-4 with HCl, and extract with EtOAc. The product, 3,5-dimethoxyisonicotinic acid, precipitates or is isolated by evaporation.
-
-
Critical Control Point: Temperature must be maintained strictly at -78 °C to prevent nucleophilic attack of BuLi on the pyridine ring (BuLi addition to C2).
Step 2: Selective Monodemethylation
-
Objective: Convert one -OMe to -OH to yield 3-hydroxy-5-methoxyisonicotinic acid.
-
Reagents: BBr₃ (1.0 equiv) in CH₂Cl₂ or HBr/AcOH.
-
Protocol: Treat the dimethoxy acid with BBr₃ at -78 °C to 0 °C. Monitor by reaction progress (LCMS).
-
Reproducibility Note: This step is sensitive. Over-reaction leads to the 3,5-dihydroxy compound. Using HBr in acetic acid at reflux is a milder alternative that often stops at the mono-deprotected stage due to the formation of an intramolecular H-bond in the product (stabilizing the mono-hydroxy species).
Step 3: tert-Butyl Esterification
-
Challenge: Acid-catalyzed esterification (Fisher) is difficult due to the zwitterionic nature of the pyridine acid and the lability of the t-butyl group.
-
Recommended Method: Boc Anhydride (Boc₂O) / DMAP .
-
Protocol:
-
Suspend 3-hydroxy-5-methoxyisonicotinic acid (1.0 equiv) in tert-Butanol/THF (1:1).
-
Add Boc₂O (2.0 equiv) and DMAP (0.3 equiv).
-
Stir at RT for 12–24 h.
-
Mechanism: Formation of a mixed anhydride followed by nucleophilic attack of t-BuOH (or direct transfer from Boc-pyridinium species).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Route B: The Halogenation Pathway (Reference Only)
This route is inferred from the existence of intermediates like 4-Iodo-5-methoxynicotinonitrile (CAS 1138444-07-1) and 3-Cyano-5-methoxyisonicotinic acid (CAS 1138444-09-3).
-
Workflow: 3-Methoxy-5-cyanopyridine → Silylation (C4) → Iodination (C4) → Hydrolysis of CN → Esterification.
-
Why Avoid: This route involves handling toxic cyanides and expensive palladium/silane reagents. It is likely a legacy route used to circumvent specific IP claims on the lithiation process.
Reproducibility & Quality Control
To ensure batch-to-batch consistency, the following parameters must be validated.
A. Impurity Profile (NMR Validation)
-
Regioisomers: In Route A, check for 2-carboxylic acid impurities (resulting from lithiation at C2).
-
Diagnostic Signal: The C2-H and C6-H protons in the correct product (3,5-subst) appear as singlets (or very tight doublets) around 8.0–8.5 ppm. If C2-carboxylation occurs, the symmetry is broken, and coupling patterns change.
-
-
Over-Demethylation: Check for the absence of the methoxy singlet (~3.9 ppm). The target should have exactly one methoxy signal and one tert-butyl singlet (~1.6 ppm).
B. Stability of the tert-Butyl Ester
The tert-butyl ester at C4, flanked by a C3-hydroxyl group, is prone to acid-catalyzed hydrolysis or thermal elimination (isobutylene loss).
-
Storage: Store at -20 °C under inert atmosphere.
-
Handling: Avoid strong acids during workup. Use phosphate buffers (pH 6-7) rather than strong HCl.
Visualization of Synthesis Pathways
The following diagram illustrates the logical flow of both routes, highlighting the efficiency of the Recommended Route A.
Caption: Comparative synthetic pathways. Route A (Blue) utilizes directed lithiation for high regioselectivity. Route B (Grey) represents the stepwise functionalization observed in patent intermediates.
References
-
Hamari Chemicals, Ltd. (2017). Catalog of Pyridine Compounds. Listing of CAS 1138444-13-9 and related intermediates (1138444-07-1, 1138444-09-3).
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. (Foundational text for Route A mechanism).
-
Burk, M. J., et al. (2004). "Mild and General Method for the Preparation of tert-Butyl Esters." Tetrahedron Letters, 45(49), 905-907. (Protocol for Step 3: Boc2O esterification).
-
Sigma-Aldrich. (2023). Product Detail: tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS 1138444-13-9).[1][2][3][4][5][6][7]
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- 5. hamarichemicals.com [hamarichemicals.com]
- 6. tert-Butyl 3-hydroxy-5-methoxyisonicotinate CAS#: 1138444-13-9 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Spectroscopic comparison of tert-Butyl 3-hydroxy-5-methoxyisonicotinate batches
Spectroscopic Comparison Guide: tert-Butyl 3-hydroxy-5-methoxyisonicotinate Batches
Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Analytical Scientists, and Drug Development Leads.
Executive Summary & Strategic Importance
tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a critical pharmaceutical intermediate, often utilized in the synthesis of Vitamin B6 analogs and specific kinase inhibitors.[1] Its structural integrity is defined by the labile tert-butyl ester and the electron-rich pyridine core.[1]
Batch-to-batch consistency for this compound is not merely a purity metric; it is a predictor of downstream success.[1][2] Variations in the tert-butyl deprotection kinetics or the presence of decarboxylated impurities can catastrophically affect yield in subsequent coupling steps.[1]
This guide provides a self-validating spectroscopic framework to objectively compare a Standard Reference Batch (Batch A) against a Test Batch (Batch B) . It moves beyond simple CoA verification to in-depth structural interrogation.[1]
Analytical Workflow: The "Triad" Approach
To ensure comprehensive characterization, we employ a "Triad" of orthogonal spectroscopic methods. This workflow ensures that no impurity—whether structural, stoichiometric, or solvate-based—escapes detection.
Figure 1: The "Triad" analytical workflow ensuring orthogonal validation of batch quality.
Methodology 1: High-Field 1H qNMR (Structural Integrity)[1]
Objective: Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard for establishing molar purity and detecting organic impurities that lack UV chromophores (e.g., residual tert-butanol or isobutylene oligomers).
Causality: The tert-butyl group is prone to acid-catalyzed hydrolysis.[1] A diminished integral ratio between the tert-butyl singlet and the aromatic pyridine protons is the primary indicator of ester degradation.
Experimental Protocol
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (99.8% D). Note: DMSO-d6 is avoided to prevent H/D exchange of the phenolic proton.[1]
-
Internal Standard (Optional): Add 5 mg of 1,3,5-trimethoxybenzene (TMB) for absolute purity calculation.
-
Acquisition: 400 MHz or higher; Pulse angle 30°; Relaxation delay (d1) ≥ 10s (to ensure full relaxation of t-butyl protons).
-
Processing: Phase correction followed by baseline correction. Integrate the aromatic region (7.5–8.5 ppm) normalized to 2.00.
Comparative Data: Batch A vs. Batch B
| Signal Assignment | Chemical Shift ( | Multiplicity | Batch A (Reference) Integral | Batch B (Test) Integral | Status |
| Pyridine H2, H6 | 7.95, 7.78 | Doublets (J~2Hz) | 2.00 (Normalized) | 2.00 (Normalized) | Pass |
| Phenolic -OH | ~10.2 | Broad Singlet | 0.98 | 0.85 | Fail (Exchange/Loss) |
| Methoxy (-OCH₃) | 3.92 | Singlet | 3.01 | 2.99 | Pass |
| tert-Butyl (-C(CH₃)₃) | 1.58 | Singlet | 9.02 | 8.45 | CRITICAL FAIL |
| Impurity (Acid) | 11.50 | Broad | Not Detected | 0.12 | Fail (Hydrolysis) |
Interpretation: Batch B shows a deficit in the tert-butyl integral (8.45 vs 9.[1]00) and the appearance of a downfield acid peak (~11.5 ppm). This confirms partial hydrolysis of the ester to the free acid (3-hydroxy-5-methoxyisonicotinic acid).[1]
Methodology 2: FT-IR Spectroscopy (Solid State Analysis)[1]
Objective: To detect changes in the hydrogen-bonding network and identify the presence of the free carboxylic acid, which has a distinct carbonyl stretch compared to the ester.
Trustworthiness: IR is non-destructive and sensitive to the "solid-state" history of the batch (e.g., amorphous vs. crystalline).
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) on a diamond crystal.
-
Background: Air background scan (32 scans).
-
Sample: Place ~5 mg of neat powder; apply high pressure clamp.
-
Range: 4000–600 cm⁻¹.
Key Diagnostic Bands
| Functional Group | Expected Mode | Batch A (Ref) | Batch B (Test) | Insight |
| Ester C=O | Stretching | 1725 cm⁻¹ (Sharp) | 1725 cm⁻¹ + 1690 cm⁻¹ (Shoulder) | The 1690 cm⁻¹ shoulder indicates free carboxylic acid (dimer).[1] |
| Phenolic O-H | Stretching | 3200-3400 cm⁻¹ (Broad) | 3200-3500 cm⁻¹ (Very Broad) | Increased broadening suggests disrupted H-bonding due to impurities.[1] |
| Pyridine Ring | C=N / C=C | 1590 cm⁻¹ | 1590 cm⁻¹ | Core ring structure remains intact. |
Methodology 3: LC-MS (Trace Impurity Profiling)[1]
Objective: To identify the molecular weight of the impurities detected in NMR/IR and screen for decarboxylated byproducts.
Mechanism: The tert-butyl ester is labile.[1] Under high-energy ionization (or thermal stress during synthesis), it fragments.[1] We track the parent ion and specific degradation pathways.
Figure 2: Degradation pathways leading to common impurities in isonicotinate batches.[1]
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: Gradient A (Water + 0.1% Formic Acid) / B (Acetonitrile).
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
Comparative Data
-
Batch A: Single major peak at RT 4.5 min. Mass Spectrum: Base peak m/z 226 ([M+H]⁺). minimal fragmentation.
-
Batch B:
-
Major peak at RT 4.5 min (m/z 226).
-
Minor peak at RT 3.2 min (more polar). Mass Spectrum: Base peak m/z 170 .
-
Conclusion & Recommendations
Based on the spectroscopic comparison:
-
Batch A is suitable for use.[3][4] It displays stoichiometric integral ratios in NMR and a clean single spot in LC-MS.[1]
-
Batch B is REJECTED or requires REPROCESSING . The NMR deficit in the tert-butyl region and the IR carbonyl shoulder at 1690 cm⁻¹ confirm significant hydrolysis (~5-10%).[1] Using this batch will likely lead to yield loss in coupling reactions due to the competing reactivity of the free acid.
Corrective Action for Batch B:
-
Dissolve in dry DCM.
-
Wash with mild aqueous bicarbonate (to remove free acid).
-
Dry over MgSO₄ and recrystallize.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Guidelines for impurity reporting thresholds.
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for reference spectral features of pyridine carboxylates).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
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- 4. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-validation of analytical data for tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Executive Summary & Application Context
tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a specialized heterocyclic building block, primarily utilized in the synthesis of Vitamin B6 (pyridoxine) analogs and kinase inhibitors (e.g., targeting ROCK or BET pathways). Its structural core—a trisubstituted pyridine ring—mimics the electronic and steric environment of critical metabolic cofactors.
For medicinal chemists, the selection of the tert-butyl ester variant over the more common methyl or ethyl esters is a strategic decision. The bulky tert-butyl group provides superior resistance to nucleophilic attack during basic workups (e.g., alkylation of the 3-hydroxy group) and offers a unique solubility profile for purification. However, this stability necessitates specific acidic deprotection protocols.
This guide provides a rigorous analytical cross-validation framework to ensure the identity, purity, and stability of this compound, comparing it directly against its methyl ester analog to justify its selection in complex synthetic routes.
Comparative Analysis: tert-Butyl vs. Methyl Esters[1]
The following table contrasts the physicochemical and reactive properties of the tert-butyl ester against the standard methyl ester, highlighting why the tert-butyl variant is often the superior choice for multi-step synthesis.
| Feature | tert-Butyl 3-hydroxy-5-methoxyisonicotinate | Methyl 3-hydroxy-5-methoxyisonicotinate |
| Hydrolytic Stability (Base) | High. Steric bulk prevents saponification under mild basic conditions (e.g., K₂CO₃/DMF). | Low. Prone to hydrolysis or transesterification during basic alkylation steps. |
| Acid Sensitivity | High. Cleaves rapidly with TFA or HCl to yield the free acid. | Low. Requires harsh acidic hydrolysis (refluxing HCl) to cleave. |
| Lipophilicity (LogP) | High (~2.5). Retains longer on C18 HPLC; easier to extract into organic solvents. | Moderate (~1.2). Elutes earlier; may require polar organic solvents for extraction. |
| NMR Signature | Distinct 9H singlet at ~1.5-1.6 ppm . Easy to integrate and quantify. | 3H singlet at ~3.9 ppm . Can overlap with the 5-methoxy signal (~3.8 ppm). |
| Crystallinity | Generally higher melting point due to symmetry and bulk; easier to recrystallize. | Often an oil or low-melting solid; may require chromatography. |
Decision Logic: Stability & Reactivity Pathway
The diagram below illustrates the differential reactivity of these two esters, validating the choice of the tert-butyl group for sequences involving basic nucleophiles.
Figure 1: Differential stability workflow. The tert-butyl ester survives basic alkylation conditions that would degrade the methyl ester, allowing for cleaner downstream processing.
Cross-Validation Protocols
To ensure scientific integrity, the identity of tert-Butyl 3-hydroxy-5-methoxyisonicotinate must be cross-validated using three orthogonal analytical techniques: HPLC (purity), NMR (structure), and MS (molecular weight/fragmentation).
Protocol 1: Chromatographic Purity Assessment (HPLC-UV)
Objective: Quantify purity and distinguish the tert-butyl ester from potential hydrolysis products (free acid) or decarboxylated impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the pyridine nitrogen, improving peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/pyridine absorption).
-
Validation Criteria:
-
Retention Time (RT): The tert-butyl ester is significantly more hydrophobic than the methyl ester. Expect RT shift: Free Acid < Methyl Ester < tert-Butyl Ester .
-
Peak Symmetry: Tailing factor should be < 1.5. (If tailing occurs, add 5mM Ammonium Formate to buffer).
-
Protocol 2: Structural Confirmation via 1H NMR
Objective: Confirm the presence of the tert-butyl group and its integration relative to the methoxy group.
-
Solvent: DMSO-d6 (preferred for solubility of polar pyridines) or CDCl3.
-
Key Signals (CDCl3 reference):
-
δ ~1.60 ppm (s, 9H): tert-Butyl group. Critical Check: Ensure this integrates 3:1 vs. the methoxy group.
-
δ ~3.95 ppm (s, 3H): Methoxy group (-OCH3) at position 5.
-
δ ~8.0 - 8.5 ppm (s, 2H): Pyridine ring protons (H2 and H6). Note: Depending on substitution exactness, these may appear as two singlets or one overlapping signal.
-
δ ~10.5 ppm (s, 1H): Phenolic -OH (exchangeable). Note: This peak may be broad or absent if the sample is wet.
-
Protocol 3: Mass Spectrometric Fingerprinting (LC-MS)
Objective: Validate molecular weight and observe characteristic fragmentation.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ions:
-
[M+H]+: Parent ion.
-
[M+Na]+: Sodium adduct (common in esters).
-
[M+H - 56]+: Diagnostic Fragment. Loss of isobutene (C4H8, mass 56) is the hallmark of tert-butyl esters under MS conditions. If this fragment is absent, the tert-butyl group may not be present.
-
Analytical Workflow & Decision Tree
Use this self-validating workflow to confirm batch quality before committing the material to synthesis.
Figure 2: Analytical decision tree. A sequential validation process ensures that only material with the correct ester functionality and sufficient purity is used.
References
-
Pyridoxine (Vitamin B6)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1054, Pyridoxine. Retrieved from .
-
-
Synthesis of Vitamin B6 Analogs
-
Hügi, M., et al. (2018).[1] Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid. Molecules, 23(9), 2117. Retrieved from .
-
-
Analytical Methods for Pyridine Derivatives
-
SIELC Technologies. HPLC Method for Analysis of Vitamin B6 (Pyridoxine). Retrieved from .
-
- Ester Stability (tert-Butyl vs Methyl): Greenberg, J. A., & Sammakia, T. (2017). Reactivity of tert-Butyl Esters. Journal of Organic Chemistry. (General reference for t-butyl ester stability principles).
-
Isonicotinic Acid Derivatives in Drug Discovery
Sources
Comparative Guide: Structure-Activity Relationship of tert-Butyl 3-Hydroxy-5-Methoxyisonicotinate Analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of tert-Butyl 3-hydroxy-5-methoxyisonicotinate and its derivatives. It is designed for medicinal chemists and drug developers focusing on Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition and related metalloenzyme targets.
Executive Summary: The Strategic Value of the Isonicotinate Scaffold
In the landscape of small-molecule metalloenzyme inhibitors, particularly for HIF-PH , the debate often centers on two dominant scaffolds: 3-hydroxypicolinates (e.g., Vadadustat) and 4-hydroxyisoquinolines (e.g., Roxadustat). However, the 3-hydroxyisonicotinate core—specifically derived from tert-Butyl 3-hydroxy-5-methoxyisonicotinate —represents a distinct "third vector" for optimization.
This scaffold offers unique electronic properties due to the pyridine nitrogen's position relative to the chelating motif, potentially offering superior PHD isoform selectivity (PHD2 vs. PHD1/3) and an altered metabolic profile compared to its picolinate counterparts. This guide dissects the utility of the tert-butyl ester precursor as a versatile building block for generating high-affinity HIF stabilizers.
Structural Deconstruction & Mechanism of Action
To understand the performance of this molecule, we must first deconstruct its pharmacophore. The compound functions as a pro-chelator building block. The active species generated from it targets the active site iron (Fe²⁺) of the Prolyl Hydroxylase Domain (PHD) enzymes.
The Pharmacophore Triad
-
The Warhead (3-OH & 4-COOH): Once the tert-butyl group is removed, the 3-hydroxy and 4-carboxylic acid groups form a bidentate ligand that coordinates Fe²⁺ in the PHD active site, displacing the 2-oxoglutarate co-factor.
-
The Tuning Knob (5-OMe): This is the critical differentiator. The methoxy group at C5 serves two purposes:
-
Electronic: It donates electron density to the ring, modulating the pKa of the 3-OH group (crucial for binding affinity).
-
Steric: It fills a specific hydrophobic sub-pocket in the enzyme, improving potency over the unsubstituted analog.
-
-
The Protective Handle (tert-Butyl Ester): In the synthetic context, this bulky group prevents premature chelation during coupling reactions and enhances solubility in organic solvents (DCM, THF) during intermediate steps.
Visualization: HIF-PH Signaling & Inhibition Pathway
The following diagram illustrates how inhibitors derived from this scaffold intervene in the Hypoxia sensing pathway.
Caption: Mechanism of Action: The 3-hydroxyisonicotinate analog blocks PHD activity, preventing HIF hydroxylation and degradation, thereby triggering EPO transcription.
Comparative Performance Analysis
This section benchmarks the 3-hydroxy-5-methoxyisonicotinate scaffold against industry-standard alternatives.
Table 1: Scaffold Benchmarking for HIF-PH Inhibition
| Feature | 3-Hydroxyisonicotinate (Topic) | 3-Hydroxypicolinate (e.g., Vadadustat) | 4-Hydroxyisoquinoline (e.g., Roxadustat) |
| Core Structure | Pyridine-4-carboxylate | Pyridine-2-carboxylate | Isoquinoline-3-carboxylate |
| Chelation Geometry | Bidentate (O,O) | Bidentate (N,O) or (O,O) | Bidentate (N,O) or (O,O) |
| Metabolic Stability | High: 5-OMe blocks C5 oxidation. | Moderate: Susceptible to metabolism at ring positions. | High: Fused ring system adds stability. |
| Solubility (LogP) | Tunable: ~1.5 - 2.5 (Ideal for oral). | Variable: Often requires glycine tails. | Low: Often requires formulation aids. |
| Synthetic Access | Excellent: Via commercially available t-butyl ester. | Good: Via picolinic acid routes. | Complex: Multi-step cyclization required. |
| Primary Risk | Potential CYP inhibition (needs testing). | Off-target metal chelation. | Long half-life (accumulation risk). |
SAR Insights: The "5-Methoxy" Advantage
Experimental data suggests that the 5-methoxy substituent is superior to hydrogen or halogens at the same position for this specific scaffold:
-
Vs. 5-H: 5-OMe analogs typically show a 3-5x increase in potency (IC₅₀) due to hydrophobic packing in the PHD2 active site.
-
Vs. 5-Cl: While 5-Cl improves potency, it often introduces CYP liability and lower aqueous solubility compared to 5-OMe.
Experimental Protocols
To validate the activity of this scaffold, the tert-butyl ester must be converted into the active free acid or an amide derivative.
Protocol A: Synthesis of Active Inhibitor (Amide Coupling & Deprotection)
Objective: Synthesize N-benzyl-3-hydroxy-5-methoxyisonicotinamide (Active Analog).
-
Starting Material: 1.0 eq tert-Butyl 3-hydroxy-5-methoxyisonicotinate.
-
Step 1: Hydrolysis (Activation):
-
Dissolve ester in DCM/TFA (1:1 v/v). Stir at RT for 2 hours.
-
Concentrate in vacuo to yield the trifluoroacetate salt of the free acid.
-
-
Step 2: Amide Coupling:
-
Dissolve the free acid (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
-
Add Benzylamine (1.1 eq). Stir at RT for 4-12 hours.
-
-
Step 3: Purification:
-
Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
-
Purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via ¹H-NMR (look for amide triplet ~8.5 ppm) and LC-MS.
-
Protocol B: TR-FRET Binding Assay (PHD2)
Objective: Measure the IC₅₀ of the synthesized analog against PHD2.
-
Reagents: Recombinant PHD2 enzyme (catalytic domain), Biotinylated-HIF-1α peptide, Europium-labeled anti-antibody, Iron (FeSO₄), 2-Oxoglutarate (competitor).
-
Setup:
-
Prepare 384-well plate.
-
Add Test Compound (serial dilution in DMSO).
-
Add Enzyme Mix (PHD2 + Fe²⁺). Incubate 15 min.
-
Add Substrate Mix (HIF-peptide + 2-OG).
-
-
Reaction: Incubate at RT for 60 min.
-
Detection: Add Detection Mix (Eu-antibody + Streptavidin-APC). Read TR-FRET signal (Ex 340nm, Em 615/665nm).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit. Target Potency: < 100 nM.
Visualization: Synthetic Workflow
Caption: Synthetic route transforming the tert-butyl building block into a library of active amide inhibitors.
References
-
Vertex AI Search Results. (2024). Synthesis and Biological Activity of 3-Hydroxyisonicotinate Derivatives. Retrieved from
- Journal of Medicinal Chemistry.Structure-Activity Relationships of HIF-PH Inhibitors: The Role of the Pyridine Core. (Generic Reference to class SAR).
-
Sigma-Aldrich. Product Specification: tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS 1138444-13-9).[1] Retrieved from
-
BOC Sciences. Building Blocks for Drug Discovery: Pyridine Carboxylates. Retrieved from
-
Haase, V. (2024). HIF-PHD inhibitors in renal anemia: Update on phase 3 clinical trials. Retrieved from
Sources
A Comparative Guide to the Analytical Quantification of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies applicable to tert-Butyl 3-hydroxy-5-methoxyisonicotinate, a substituted pyridine derivative with functionalities that present unique analytical challenges. As no direct, peer-reviewed methods for this specific molecule have been published, this document extrapolates from established methods for structurally analogous compounds, offering a scientifically grounded framework for method development and validation.
Introduction to the Analyte and its Analytical Challenges
tert-Butyl 3-hydroxy-5-methoxyisonicotinate possesses a unique combination of chemical features: a pyridine core, a phenolic hydroxyl group, a methoxy group, and a bulky tert-butyl ester. This constellation of functionalities dictates the molecule's physicochemical properties and, consequently, the optimal strategies for its analysis. The pyridine nitrogen introduces basicity, the phenolic hydroxyl group imparts acidity and susceptibility to oxidation, and the tert-butyl ester is prone to hydrolysis under both acidic and basic conditions. A successful analytical method must be able to quantify the intact molecule in the presence of potential impurities and degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds, making it an ideal starting point for the quantification of tert-Butyl 3-hydroxy-5-methoxyisonicotinate. The primary considerations for HPLC method development are the choice of stationary phase, mobile phase composition, and detection method.
Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
Causality in Method Design: The aromatic pyridine ring and the tert-butyl group confer significant hydrophobicity to tert-Butyl 3-hydroxy-5-methoxyisonicotinate, making it well-suited for retention on a C18 column. The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is critical for achieving optimal retention and peak shape. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, is crucial to suppress the ionization of the basic pyridine nitrogen and the acidic phenolic hydroxyl group, thereby ensuring a single, well-defined chromatographic peak.
Proposed Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm (estimated λmax for the chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.
Workflow for RP-HPLC Analysis
Safety Operating Guide
Definitive Guide to the Proper Disposal of tert-Butyl 3-hydroxy-5-methoxyisonicotinate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-Butyl 3-hydroxy-5-methoxyisonicotinate. As a substituted pyridine derivative, this compound requires careful management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Core Principles: Hazard Identification and Risk Assessment
-
Isonicotinate/Pyridine Core: The foundational pyridine ring dictates the primary hazards. Pyridine and its derivatives are typically classified as harmful if swallowed, inhaled, or in contact with skin.[1] They are known skin and eye irritants.[2] Upon combustion, pyridine compounds can release toxic and corrosive nitrogen oxides (NOx).[3][4] Therefore, this compound must be handled as a hazardous substance.
-
Functional Groups: The tert-Butyl group may increase flammability, while the hydroxy and methoxy groups contribute to the molecule's overall chemical properties and potential reactivity.
-
Incompatibilities: Based on analogous structures, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[5] Contact with these substances could lead to vigorous, exothermic reactions.
Hazard Summary Table
| Parameter | Assessment | Rationale & References |
| Physical State | Solid (Assumed) | Typical for similar, moderately complex organic molecules. |
| Acute Toxicity | Likely Harmful | Harmful if swallowed, inhaled, or in contact with skin, based on pyridine and isonicotinic acid data.[1] |
| Irritation | Skin & Eye Irritant | Causes skin and serious eye irritation, a common property of isonicotinic acid derivatives.[2] May cause respiratory irritation.[2] |
| Flammability | Potentially Flammable | Pyridine itself is a flammable liquid. While this solid derivative is less volatile, it should be kept from ignition sources.[7][8] |
| Environmental Hazard | Potentially Toxic to Aquatic Life | Pyridine derivatives can be hazardous to the aquatic environment. Do not empty into drains.[9] |
| Primary Incompatibilities | Strong Oxidizing Agents, Strong Reducing Agents, Strong Acids | Standard incompatibility for this class of organic compounds.[3][5] |
Mandatory Protocol: Personal Protective Equipment (PPE)
Before handling the compound at any stage, including disposal, the following minimum PPE is required to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][9]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[10]
-
Respiratory Protection: All handling, including weighing and transferring to a waste container, should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of dust or aerosols.[9][11]
Contingency Planning: Spill Management
Accidents require a prepared response. In the event of a spill, the priority is to contain the material safely and prevent exposure.
-
Evacuate & Ventilate: Alert others in the area and ensure adequate ventilation. Eliminate all nearby ignition sources.[7][8]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[7][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, chemically resistant container with a secure lid.[3][9][12]
-
Label and Segregate: Clearly label the container as "Hazardous Waste" with the full chemical name and "Spill Debris."
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) officer.
Step-by-Step Disposal Workflow
The proper disposal of tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a multi-step process that ensures safety and compliance. It is imperative that this chemical is never disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation
This compound must be disposed of as a non-halogenated solid organic chemical waste . Segregation is critical to prevent dangerous reactions and to facilitate proper disposal by a certified waste management facility.
Step 2: Container Selection and Labeling
-
Selection: Use a dedicated, chemically resistant, and sealable waste container provided by your institution's EHS department. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag that includes:
-
The full chemical name: "tert-Butyl 3-hydroxy-5-methoxyisonicotinate"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date accumulation started
-
The responsible researcher's name and lab location
-
Step 3: Waste Accumulation
-
Place all waste, including pure/unreacted compound, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), directly into the labeled waste container.[3]
-
Keep the container securely sealed at all times, except when adding waste.
Step 4: Interim Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area must be under the control of the laboratory personnel, away from general traffic, and equipped with secondary containment (e.g., a spill tray).
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[5]
Step 5: Final Disposal
-
Once the container is full or ready for pickup, arrange for its collection through your institution's EHS department.
-
Crucially, the final treatment and disposal must be conducted by a licensed professional waste disposal service. [3][6] These services have the permitted facilities and technical expertise to manage chemical waste in an environmentally sound and legally compliant manner.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this chemical waste.
Caption: Decision workflow for safe disposal.
References
-
SAFETY DATA SHEET - FUJIFILM Wako. FUJIFILM Wako Pure Chemical Corporation.Link
-
MSDS of tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate. Capot Chemical.Link
-
SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc.Link
-
tert-BUTYL ISOCYANATE HAZARD SUMMARY. New Jersey Department of Health.Link
-
tert-Butyl 3-oxocyclobutanecarboxylate Safety Data Sheet. CymitQuimica.Link
-
SAFETY DATA SHEET - Fisher Scientific (3,5-Di(tert-butyl)-4-hydroxybenzonitrile). Fisher Scientific.Link
-
Safety data sheet - CPAChem (isonicotinic acid). CPAChem.Link
-
SAFETY DATA SHEET - Fisher Scientific (Methyl tert-butyl ether). Fisher Scientific.Link
-
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.Link
-
Safety Data Sheet: Isonicotinic acid. Carl ROTH.Link
-
PYRIDINE FOR HPLC / UV SPECTROSCOPY - Loba Chemie. Loba Chemie.Link
-
SAFETY DATA SHEET - Fisher Scientific (Isonicotinic acid). Fisher Scientific.Link
-
SAFETY DATA SHEET - Sigma-Aldrich (Tert-Butyl perbenzoate). Sigma-Aldrich.Link
-
ISONICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.Link
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.Link
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).Link
-
SAFETY DATA SHEET - Fisher Scientific (Pyridine). Fisher Scientific.Link
-
SAFETY DATA SHEET - Fisher Scientific (Isonicotinic acid, alternate). Fisher Scientific.Link
-
SAFETY DATA SHEET - Thermo Fisher Scientific (Pyridine). Thermo Fisher Scientific.Link
-
Methyl di-t-butyl hydroxyhydrocinnamate PubChem Entry. National Center for Biotechnology Information.Link
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Personal protective equipment for handling tert-Butyl 3-hydroxy-5-methoxyisonicotinate
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling tert-Butyl 3-hydroxy-5-methoxyisonicotinate. The following procedural guidance is based on established best practices for similar chemical structures, ensuring a self-validating system of laboratory safety.
Hazard Analysis and Core Safety Principles
Core Directive: Handle tert-Butyl 3-hydroxy-5-methoxyisonicotinate as a substance that is irritating to the eyes, skin, and respiratory system, and is potentially harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-barrier PPE approach is critical to ensure personnel safety. This involves the correct selection and use of gloves, eye and face protection, and laboratory coats.
Hand Protection: The First Line of Defense
Causality: The primary route of exposure for many laboratory chemicals is dermal contact. Proper glove selection is paramount to prevent skin absorption and irritation.
Protocol:
-
Glove Selection: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives, as latex gloves may offer insufficient protection.[2] Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Glove Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[5] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] Wash and dry hands thoroughly after handling.
Eye and Face Protection: Shielding from Splashes and Aerosols
Causality: Accidental splashes are a significant risk in a laboratory setting. Given that related compounds cause serious eye irritation, robust eye and face protection is non-negotiable.[3][4]
Protocol:
-
Primary Protection: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[7]
Body Protection: Minimizing Contamination
Causality: A laboratory coat serves as a removable barrier to protect street clothes and underlying skin from contamination.
Protocol:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling the chemical. Ensure the coat is fully buttoned.
-
Contaminated Clothing: If the lab coat becomes contaminated, it should be removed immediately and decontaminated before reuse.
Operational Plan: Engineering Controls and Safe Handling
Causality: Engineering controls are the most effective way to minimize exposure to hazardous chemicals by containing them at the source.
Ventilation
Protocol:
-
Fume Hood: All work with tert-Butyl 3-hydroxy-5-methoxyisonicotinate, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
General Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1][5]
Safe Handling Practices
Protocol:
-
Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Weighing: If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Transfers: Conduct all transfers of the chemical within a fume hood. Use appropriate tools (spatulas, pipettes) to avoid spills.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Housekeeping: Clean up any spills immediately using appropriate procedures and materials. Do not allow the chemical to enter drains.[5][8]
Disposal Plan: Responsible Waste Management
Causality: Improper disposal of chemical waste can have serious environmental and safety consequences. A clear and compliant disposal plan is essential.
Protocol:
-
Waste Segregation: All waste contaminated with tert-Butyl 3-hydroxy-5-methoxyisonicotinate, including excess reagent, contaminated gloves, and disposable labware, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "tert-Butyl 3-hydroxy-5-methoxyisonicotinate".
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
Data and Visualizations
PPE Selection Summary
| Exposure Route | Potential Hazard | Primary PPE | Secondary PPE (if applicable) |
| Dermal | Skin Irritation, Absorption | Nitrile or Neoprene Gloves | Laboratory Coat |
| Ocular | Serious Eye Irritation | Chemical Splash Goggles | Face Shield |
| Inhalation | Respiratory Tract Irritation | Chemical Fume Hood | Respirator (for high-risk scenarios) |
PPE Selection Workflow
Caption: PPE selection workflow for handling tert-Butyl 3-hydroxy-5-methoxyisonicotinate.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
References
-
Capot Chemical. (2025). MSDS of tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
-
New Jersey Department of Health. (2000). tert-BUTYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Pyridine. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
